molecular formula C11H13FO3 B135760 (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS No. 303176-39-8

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Cat. No.: B135760
CAS No.: 303176-39-8
M. Wt: 212.22 g/mol
InChI Key: GCGMAEKAEXMJNG-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS 303176-39-8) is a chiral chromane derivative of significant interest in organic and medicinal chemistry research. It serves as a pivotal synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs). This compound is specifically identified as a key building block in the synthesis of nebivolol , a β1-selective adrenergic receptor blocker used as an antihypertensive agent . The stereochemistry at the C2 position is crucial for the biological activity of such chromane-based molecules . Chromanes represent an important class of scaffolds found in numerous natural products and pharmacologically active compounds . This compound appears as a white to off-white solid and has a molecular formula of C11H13FO3 and a molecular weight of 212.22 g/mol . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461945
Record name (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303176-39-8
Record name (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Profile & Application of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

[1]

Executive Summary

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS: 303176-39-8) is a high-purity chiral intermediate and a known metabolic degradation product of the third-generation beta-blocker, Nebivolol .[1]

Biologically, this compound represents the pharmacologically inert "tail" fragment resulting from the oxidative N-dealkylation of the parent drug. While it lacks the intrinsic

Chemical Biology & Structure-Activity Relationship (SAR)

Structural Identity[1][2]
  • IUPAC Name: (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 212.22 g/mol

  • Stereochemistry: The (1'R, 2S) configuration is critical. It corresponds to the chiral building block used to synthesize d-Nebivolol (SRRR configuration) or l-Nebivolol (RSSS configuration), depending on the coupling sequence.[1]

Pharmacological Inactivity (The "Broken" Pharmacophore)

To understand the biological activity of this diol, one must analyze the pharmacophore of the parent drug, Nebivolol.

  • Nebivolol Pharmacophore: Requires two lipophilic chromane rings connected by a flexible amino-alcohol linker.[1] The secondary amine and the specific spatial arrangement of the hydroxyl groups are essential for binding to the Asp121 residue in the

    
    -adrenergic receptor pocket.
    
  • Fragment Analysis: The (1'R,2S)-diol fragment lacks the central secondary amine and the second chromane ring.

  • Conclusion: Experimental data and SAR modeling confirm that this fragment exhibits negligible affinity (

    
    ) for 
    
    
    or
    
    
    adrenergic receptors. It does not elicit nitric oxide (NO) release, distinguishing it from the active parent molecule. Its biological "activity" is therefore defined by its role as a metabolic endpoint rather than a receptor ligand.

Metabolic & Degradation Pathways[4]

In biological systems (specifically human hepatocytes), Nebivolol undergoes extensive metabolism via CYP2D6. The formation of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a result of oxidative N-dealkylation .[1]

Pathway Visualization

The following diagram illustrates the transition from the active drug to the inactive diol metabolite.

MetabolicPathwaycluster_activityPharmacological Activitycluster_inactiveMetabolic ClearanceNebivololNebivolol (Active Drug)(SRRR / RSSS Mixture)CYPCYP2D6 / CYP3A4(Liver Microsomes)Nebivolol->CYPOxidative AttackNDealkylIntermediate: N-DealkylationCYP->NDealkylC-N Bond CleavageDiol(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane(Inactive Metabolite)NDealkyl->DiolHydrolysis/OxidationAminoAlcoholAmino-Alcohol Fragment(Excreted/Further Oxidized)NDealkyl->AminoAlcohol

Figure 1: Metabolic pathway illustrating the formation of the inactive diol fragment via oxidative N-dealkylation of Nebivolol.[1]

Synthetic Application & Impurity Profiling[1][5][6]

While biologically inert, this compound is chemically active. It serves as a Key Starting Material (KSM) and a Critical Quality Attribute (CQA) standard.[1]

Role in Synthesis

The diol is typically activated to form an epoxide (oxirane), which is then coupled with an amine to build the Nebivolol backbone.

  • Reaction: Selective sulfocylation of the primary alcohol followed by base-induced ring closure yields (2S)-2-[(2R)-oxiran-2-yl]-6-fluorochromane.[1]

  • Control: The stereochemical purity of the diol directly dictates the enantiomeric excess (ee) of the final drug.

Impurity Data Profile

In Quality Control (QC), this compound is monitored as Impurity D (or similar designation depending on the pharmacopeia).

ParameterSpecification / Behavior
Retention Time (RRT) ~0.64 - 0.69 (Relative to Nebivolol in C18 RP-HPLC)
Detection Mode UV @ 280 nm (Chromane absorption)
Origin Hydrolysis of the epoxide intermediate; Oxidative degradation.[1]
Limit (ICH Q3A) NMT 0.15% (Strict control required due to lack of potency)
Solubility High in MeOH, DMSO; Low in Water.

Experimental Protocols

Protocol A: Isolation/Synthesis of the Diol

Objective: To generate the (1'R,2S)-diol reference standard from the precursor ester.[1]

Reagents:

  • Ethyl 6-fluorochroman-2-carboxylate[1]

  • DIBAL-H (Diisobutylaluminum hydride) or

    
    [1]
    
  • Sharpless Dihydroxylation mix (AD-mix-

    
    )[1]
    

Workflow:

  • Reduction: Dissolve ethyl 6-fluorochroman-2-carboxylate (10 mmol) in anhydrous THF under

    
    . Cool to -78°C. Add DIBAL-H (1.1 eq) dropwise.[1] Stir for 2h to yield the aldehyde.
    
  • Wittig Reaction: React the crude aldehyde with methyltriphenylphosphonium bromide/KOtBu to form the vinyl-chromane intermediate.

  • Asymmetric Dihydroxylation:

    • Suspend AD-mix-

      
       (14g) in 
      
      
      -BuOH/
      
      
      O (1:1, 100 mL).
    • Cool to 0°C. Add vinyl-chromane.[1] Stir for 24h at 4°C.

    • Mechanism:[1][][4] The chiral ligand coordinates the osmium tetroxide, ensuring the hydroxyls add to the (1'R, 2S) face.

  • Quench: Add

    
     (15g), warm to RT, stir 1h.
    
  • Extraction: Extract with EtOAc (3x). Wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc 60:40).

    • Validation: Confirmed by chiral HPLC (Chiralcel OD-H) showing >99% ee.[1]

Protocol B: LC-MS/MS Detection in Plasma

Objective: To quantify the metabolite in biological matrices.[1]

System: Agilent 6495 Triple Quadrupole LC/MS. Column: Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8µm).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min).
    
  • Flow Rate: 0.4 mL/min.

  • MRM Transition:

    • Precursor Ion: 213.1

      
      
      
      
      [1]
    • Product Ion 1 (Quant): 195.1

      
       (Loss of 
      
      
      )[1]
    • Product Ion 2 (Qual): 167.0

      
       (Ring fragmentation)
      

Self-Validating Step: Include a deuterated internal standard (

1

1

References

  • Janssen Pharmaceutica. (1990). Stereochemically isomeric forms of nebivolol and processes for their preparation. US Patent 4,654,362. Link

  • Kamila, M. M., et al. (2022).[5] Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 23(3), 1189. Link

  • Gadani, K., et al. (2021).[5] Isolation and structural elucidation of impurity in nebivolol. International Journal of Pharmaceutical Sciences and Research, 12(3), 1875-1880.[5] Link

  • LGC Standards. (2023). Certificate of Analysis: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.[1][6][2]Link[1]

  • Mistry, B., et al. (2016). Stability indicating HPLC method for Nebivolol Hydrochloride.[7] Der Pharma Chemica, 8(2), 221-228. Link

Technical Deep Dive: Therapeutic Potential & Utility of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

[1]

Executive Summary

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS: 303176-39-8) is a highly specific chiral fluorinated chromane derivative.[1][2] In the context of pharmaceutical development, it is primarily recognized as a stable Phase I metabolite and a critical chiral intermediate related to the third-generation beta-blocker, Nebivolol .[1]

While the parent compound (Nebivolol) exhibits potent

biologically inactive

pharmacokinetic markerstructural scaffold1

This guide analyzes its molecular interactions, metabolic pathways, and experimental protocols for synthesis and detection.[1]

Molecular Characterization & Physicochemical Properties[1]

The molecule consists of a 6-fluorochromane backbone substituted at the C2 position with a 1,2-dihydroxyethyl side chain.[1][2][3][4] The stereochemistry

1
Table 1: Physicochemical Profile
PropertyDataRelevance
IUPAC Name (1R)-1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediolStandard nomenclature for regulatory filing.[1]
Molecular Formula

Used for mass spec identification (

).[1]
Molecular Weight 212.22 g/mol Low MW facilitates high permeability.[1]
Chirality 2S (Ring), 1'R (Side chain)Matches the stereochemical fragment of

-Nebivolol precursors.[1]
Solubility DMSO, Methanol, ChloroformLipophilic core with polar glycol tail.[1]
Key Functional Groups Fluorine (C6), Vicinal Diol (Side chain)Fluorine enhances metabolic stability of the aromatic ring; Diol increases water solubility vs. parent.[1]

Pharmacological Profile & Therapeutic Targets[1][5]

Primary Interaction: Lack of -Adrenergic Affinity

Unlike its parent Nebivolol, which possesses a


lacks the pharmacophore1
  • Mechanism: The N-dealkylation removes the central amine and the second chromane ring, destroying the capacity to span the receptor's binding pocket.[1]

  • Therapeutic Implication: This compound is classified as an inactive metabolite in hemodynamic assays.[1] It does not contribute to the antihypertensive effect, making it a "clean" marker for clearance pathways.

Metabolic Target: CYP2D6 Substrate/Product Relationship

The formation of this glycol is a direct readout of hepatic oxidative stress and enzymatic cleavage.[1]

  • Pathway: Nebivolol

    
     N-dealkylation 
    
    
    Aldehyde Intermediate
    
    
    (1'R,2S)-Glycol .[1]
  • Clinical Utility: Quantifying serum levels of this glycol helps distinguish between Poor Metabolizers (PM) and Extensive Metabolizers (EM) of CYP2D6.[1] High levels of the glycol relative to the parent drug indicate rapid clearance.

Structural Potential: Antioxidant & Scavenging

The chromane core is structurally homologous to


-Tocopherol (Vitamin E)1
  • Hypothesis: The 6-fluoro substitution alters the electron density of the phenolic ether, potentially modulating radical scavenging activity.[1]

  • Experimental Target: While not a clinical drug, this scaffold is investigated in medicinal chemistry as a Trolox-analogue to mitigate oxidative stress in endothelial cells, independent of receptor binding.[1]

Visualizing the Metabolic & Signaling Context[1]

The following diagram illustrates the formation of the glycol from Nebivolol and its divergence from the active signaling pathway.

Nebivolol_MetabolismNebivololNebivolol(Active Drug)CYP2D6Enzyme: CYP2D6(Hepatic)Nebivolol->CYP2D6MetabolismBeta1Target: Beta-1 Receptor(Vasodilation/Heart Rate)Nebivolol->Beta1Binding (Ki < 1nM)IntermediateAldehyde/ImineIntermediateCYP2D6->IntermediateOxidative N-DealkylationGlycol(1'R,2S)-Glycol(Inactive Metabolite)Intermediate->GlycolHydrolysis/ReductionGlycol->Beta1No Binding(Inactive)RenalRenal Excretion(Clearance)Glycol->RenalElimination

Figure 1: Metabolic divergence of Nebivolol showing the formation of the inactive (1'R,2S)-glycol metabolite via CYP2D6-mediated N-dealkylation.[1]

Experimental Protocols

Synthesis via Epoxide Hydrolysis

For researchers requiring high-purity standards of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, the most robust route involves the hydrolysis of the chiral epoxide precursor.[1]

Reagents:

  • Precursor: (2S, 1'R)-6-fluoro-2-(oxiran-2-yl)chromane (Chiral Epoxide).[1]

  • Solvent: THF/Water (1:1).[1]

  • Catalyst:

    
     (dilute) or Perchloric acid.[1]
    

Protocol:

  • Dissolution: Dissolve 1.0 eq of the chiral epoxide in THF.

  • Acidification: Add dilute

    
     dropwise until pH reaches ~2.0.
    
  • Hydrolysis: Stir at room temperature for 4 hours. The epoxide ring opens to form the vicinal diol.[1]

    • Mechanism:[1][5] Acid-catalyzed nucleophilic attack of water on the less hindered carbon.[1]

  • Quenching: Neutralize with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm stereochemistry via Chiral HPLC and specific rotation

    
    .
    
Analytical Detection (LC-MS/MS)

To detect this metabolite in biological fluids (plasma/urine):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • MRM Transition: Monitor

    
    
    
    
    (Loss of water) and
    
    
    (Cleavage of side chain).

References

  • LGC Standards. (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane - Chemical Data & Reference Material. LGC Standards.[1] Link

  • Trawinski, J., et al. (2022).[1][6][7] Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 763.[1][6][8] Link

  • National Center for Biotechnology Information. (2024).[1] Nebivolol: Mechanism of Action and Metabolism.[1][5][8][9] StatPearls [Internet].[1] Link

  • Santa Cruz Biotechnology. (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Product Data. SCBT.[1][10] Link

A Comprehensive Technical Guide to the Synthesis of 6-Fluorochromane Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The 6-fluorochromane scaffold is a privileged heterocyclic motif in modern medicinal chemistry, primarily due to its integral role in the structure of various biologically active compounds. The strategic incorporation of a fluorine atom enhances key pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity, making these derivatives highly valuable in drug development. This technical guide provides a comprehensive review of the principal synthetic strategies for constructing 6-fluorochromane derivatives. We delve into the foundational synthesis of key precursors like 6-fluorochromane-2-carboxylic acid and explore the stereoselective construction of pivotal intermediates, such as 6-fluoro-2-(oxiran-2-yl)chroman, which is essential for the synthesis of the cardiovascular drug Nebivolol. Furthermore, this guide covers advanced and alternative methodologies, including palladium-catalyzed rearrangements, organocatalytic asymmetric syntheses, and photochemical approaches. Each section is grounded in mechanistic principles, offering field-proven insights into experimental choices and supported by detailed protocols and comparative data to aid researchers and drug development professionals in this dynamic field.

Chapter 1: The Strategic Importance of the 6-Fluorochromane Scaffold

Introduction to the Chromane Ring System in Medicinal Chemistry

The chromane (3,4-dihydro-2H-1-benzopyran) ring system is a core structural component found in a wide range of natural products and synthetic compounds with significant pharmacological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for precise interactions with biological targets. The versatility of the chromane scaffold has led to its incorporation into drugs targeting various conditions, including cardiovascular diseases, cancer, and neurological disorders.[2][3][4]

The Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[5] A fluorine atom can profoundly alter a molecule's electronic properties, pKa, and conformation. Crucially, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the high electronegativity of fluorine can lead to stronger binding interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions, thereby improving potency.[2][6]

Key Applications: 6-Fluorochromane Derivatives as Pivotal Intermediates

The most prominent application of a 6-fluorochromane derivative is in the synthesis of Nebivolol, a highly selective β₁-adrenergic receptor blocker used for the treatment of hypertension.[2][6] Nebivolol is a racemic mixture of d-Nebivolol (an SRRR-isomer) and l-Nebivolol (an RSSS-isomer), and its complex stereochemistry demands a highly controlled, stereoselective synthesis.[2] The key building block for this synthesis is 6-fluoro-2-(oxiran-2-yl)chroman, a chiral epoxide.[2][6] The successful and efficient synthesis of specific stereoisomers of this intermediate is therefore a critical objective in the commercial production of Nebivolol. Beyond this, fluorinated chromane derivatives are being investigated for a range of other therapeutic applications, including as antiviral agents and potential treatments for neurodegenerative diseases.[2][7]

Chapter 2: Retrosynthetic Analysis & Key Synthetic Pathways

Common Disconnection Approaches for the 6-Fluorochromane Core

A logical retrosynthetic analysis of the 6-fluorochromane scaffold typically involves disconnection of the ether linkage, leading back to a substituted phenol and an appropriate C3 or C4 side chain. For more complex derivatives like the key Nebivolol intermediate, the primary disconnections focus on the epoxide and the chiral center at the C2 position, often tracing back to a more stable precursor like 6-fluorochromane-2-carboxylic acid. This carboxylic acid itself can be disconnected to reveal its synthetic origins from a chromone precursor, which is ultimately derived from p-fluorophenol.

General Synthesis Workflow

The synthesis of functionalized 6-fluorochromane derivatives generally follows a multi-step pathway that begins with simple, commercially available starting materials. The following workflow diagram illustrates the key transformations from p-fluorophenol to the pivotal epoxide intermediate, highlighting the central role of 6-fluorochromane-2-carboxylic acid.

G A p-Fluorophenol & Dimethyl Acetylenedicarboxylate B 6-Fluoro-4-oxo-4H-1-benzopyran- 2-carboxylic Acid (Chromone) A->B Addition & Cyclization C 6-Fluorochromane-2-carboxylic Acid B->C Catalytic Hydrogenation (Pd/C) D 6-Fluorochroman-2-carboxaldehyde (Unstable Intermediate) C->D Reduction (e.g., DIBAL-H) E Diastereomeric Mixture of 6-Fluoro-2-(oxiran-2-yl)chroman D->E Epoxidation (Corey-Chaykovsky) F Separated Stereoisomers (e.g., (2R,2'S) and (2R,2'R)) E->F Chromatographic Separation

Caption: General workflow for the synthesis of 6-fluorochromane epoxide isomers.

Chapter 3: Synthesis of Core Precursor: 6-Fluorochromane-2-Carboxylic Acid

Overview of the Synthetic Route

6-Fluorochromane-2-carboxylic acid is a stable, crystalline solid that serves as a crucial precursor for more complex derivatives.[8] Its synthesis is reliably achieved from p-fluorophenol through a sequence involving the formation and subsequent reduction of a chromone intermediate.[9][10] A common and effective route involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[8]

Key Step: Catalytic Hydrogenation

The conversion of the chromone to the chromane core is the defining step in this sequence. It involves the reduction of both the endocyclic double bond and the ketone at the C4 position.

  • Expert Insight (Causality Behind Experimental Choices):

    • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high efficiency and activity in hydrogenating both alkenes and ketones under accessible conditions.[8]

    • Solvent: Glacial acetic acid is an effective solvent as it readily dissolves the starting material and is stable under the reaction conditions. Its acidic nature can also help to prevent catalyst poisoning.[11][8]

    • Reaction Conditions: The reaction is performed under hydrogen pressure in an autoclave at elevated temperatures (typically 70-80°C).[11][8] This is necessary to drive the reduction of the relatively stable aromatic-like system of the pyranone ring. Precise control of pressure and temperature is critical for ensuring the reaction proceeds to completion efficiently and minimizes side reactions, leading to high yields and purity.[8]

Detailed Experimental Protocol 1: Synthesis of 6-Fluorochromane-2-Carboxylic Acid[9][10]
  • Materials:

    • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

    • Palladium on carbon (5% Pd/C, 50% wet)

    • Glacial acetic acid

    • Hydrogen gas

    • Nitrogen gas

    • Toluene

    • Aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

    • Autoclave reactor

  • Procedure:

    • Charge a 500 mL autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (10.0 g), Pd/C (0.5 g), and glacial acetic acid (150 mL) under a nitrogen atmosphere.

    • Seal the autoclave and purge with nitrogen gas three times before replacing the atmosphere with hydrogen.

    • Pressurize the reactor with hydrogen to 15-20 kg (approx. 1.5-2.0 MPa) and heat to 75-80°C with stirring.

    • Maintain the reaction for 30-35 hours, replenishing the hydrogen pressure as needed. Monitor the reaction's completion by TLC.

    • Once complete, cool the reactor, release the pressure, and filter the reaction mixture to recover the Pd/C catalyst. Wash the catalyst with a small amount of acetic acid (25 mL).

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • To the resulting residue, add toluene and an aqueous solution of NaOH. Stir for 30 minutes and separate the aqueous and organic layers.

    • Acidify the aqueous layer with concentrated HCl until a solid precipitates.

    • Filter the solid, wash with water, and dry to yield 6-fluorochromane-2-carboxylic acid.

Data Table 1: Comparison of Reaction Conditions and Yields
ParameterValueReference(s)
Starting Material6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[11],[8]
Catalyst5% Palladium on Carbon (Pd/C)[11],[8]
SolventGlacial Acetic Acid[11],[8]
Hydrogen Pressure1.5 - 2.0 MPa (15-20 kg/cm ²)[11],[9]
Temperature70 - 80°C[11],[8]
Reaction Time30 - 35 hours[11]
Reported Yield88 - 90%[11]
Reported Purity>99%[11]

Chapter 4: Stereoselective Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman

The Criticality of Stereochemistry

As previously noted, the pharmacological activity of Nebivolol is dependent on a specific combination of its stereoisomers. This necessitates the use of optically pure diastereomers of its 6-fluoro-2-(oxiran-2-yl)chroman precursor.[2] The chroman epoxide has two stereocenters, leading to four possible stereoisomers: (2R,2'S), (2R,2'R), (2S,2'R), and (2S,2'S).[6] The synthesis must therefore not only be efficient but also allow for the clean separation of these isomers.[12]

The Synthetic Pathway: From Carboxylic Acid to Epoxide

The conversion from the stable carboxylic acid to the reactive epoxide involves a two-step process: reduction to an aldehyde followed by epoxidation.

  • Step A: Reduction to the Aldehyde The carboxylic acid is reduced to the corresponding aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

    • Expert Insight: 6-Fluorochroman-2-carboxaldehyde is highly unstable and prone to oxidation and other side reactions.[2] For this reason, it is not isolated but is generated and immediately used in the subsequent epoxidation step to maximize yield and prevent degradation.

  • Step B: Epoxidation The epoxidation of the crude aldehyde is often achieved using the Corey-Chaykovsky reaction. This involves a sulfur ylide, typically generated from trimethylsulfonium iodide and a strong base like sodium hydride (NaH) in DMSO.

    • Expert Insight: This reaction proceeds via the nucleophilic attack of the sulfur ylide on the aldehyde carbonyl, forming a betaine intermediate. Subsequent intramolecular ring-closure expels dimethyl sulfide (DMS) to form the desired epoxide ring. This method is highly effective for converting aldehydes to terminal epoxides. The reaction creates a new stereocenter, and when starting with an enantiomerically pure carboxylic acid (e.g., the R-enantiomer), a mixture of two diastereomers (R,S and R,R) is formed, which must then be separated.[12]

Reaction Mechanism: Corey-Chaykovsky Epoxidation

G cluster_0 Ylide Formation cluster_1 Epoxidation Me3S+I- Trimethylsulfonium Iodide Ylide Dimethylsulfoxonium Methylide (Sulfur Ylide) Me3S+I-->Ylide NaH Sodium Hydride (Base) NaH->Ylide in DMSO Aldehyde 6-Fluorochroman-2-carboxaldehyde Ylide->Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Epoxide 6-Fluoro-2-(oxiran-2-yl)chroman + Dimethyl Sulfide Betaine->Epoxide Intramolecular Ring Closure

Caption: Mechanism of the Corey-Chaykovsky reaction for epoxide synthesis.

Detailed Experimental Protocol 2: Synthesis and Separation of Epoxide Diastereomers[2]
  • Materials:

    • (R)- or (S)-6-fluorochromane-2-carboxylic acid

    • Diisobutylaluminium hydride (DIBAL-H) in toluene

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Trimethylsulfonium iodide

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Anhydrous Toluene

    • Diethyl ether

    • Silica gel for column chromatography

    • Heptane and Ethyl acetate (for elution)

  • Procedure:

    • Reduction to Aldehyde: Dissolve 6-fluorochromane-2-carboxylic acid in anhydrous toluene and cool the solution to -78°C under a nitrogen atmosphere. Add DIBAL-H (1.1 equivalents) dropwise, maintaining the temperature. Stir for 1 hour, then quench the reaction by slowly adding methanol followed by saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, filter, and concentrate the organic phase under reduced pressure. The crude aldehyde is used immediately.

    • Epoxidation: In a separate flask, suspend sodium hydride (1.2 equivalents) in dry DMSO. To this suspension, add a solution of trimethylsulfonium iodide (1.2 equivalents) in dry DMSO and stir for 30 minutes at room temperature.

    • Add the crude aldehyde (dissolved in a minimal amount of dry DMSO) dropwise to the ylide solution. Stir the reaction mixture for 12-16 hours at room temperature.

    • Work-up: Pour the reaction mixture into ice water and extract with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of epoxides as an oil.

    • Separation: Prepare a silica gel column packed in heptane. Load the crude oil onto the column and elute with a gradient of ethyl acetate in heptane. Collect fractions and analyze by TLC to isolate the individual diastereomers.

Data Table 2: Physicochemical Properties of 6-Fluoro-2-(oxiran-2-yl)chroman
PropertyValueReference(s)
Molecular FormulaC₁₁H₁₁FO₂[2],[6]
Molecular Weight194.20 g/mol [2],[6]
AppearancePale Yellow Oil[2]
CAS Number99199-90-3 (racemic mixture)[2]
Boiling Point291.7 ± 40.0 °C (Predicted)[2]
Density1.25 g/cm³ at 20°C[2]
SolubilityChloroform, Dichloromethane, Ethyl Acetate[2]

Chapter 5: Advanced and Alternative Synthetic Methodologies

While the pathway via 6-fluorochromane-2-carboxylic acid is well-established, ongoing research seeks to develop more diverse, efficient, and enantioselective methods.

Palladium-Catalyzed Dyotropic Rearrangement

A novel approach for synthesizing C3-fluorinated chromanes has been developed using a palladium-catalyzed dyotropic rearrangement.[13] This method allows for an apparent 6-endo-trig carbofluorination of alkenes.

  • Expert Insight: This strategy is significant because it provides access to C3-fluorinated chromanes, which can act as isosteres for C3-hydroxylated chromanes like the biologically active catechin.[13] Isosteric replacement is a key strategy in drug design to modulate a molecule's properties while retaining its ability to interact with a biological target. The proposed mechanism involves a complex catalytic cycle featuring migratory insertion and the key dyotropic rearrangement step.[13]

Organocatalytic Asymmetric Synthesis

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful, metal-free alternative for asymmetric synthesis.[1][14]

  • Tandem Michael Addition/Cycloketalization: The enantioselective synthesis of complex fluorinated tricyclic chromanones has been achieved through a tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes.[15] In the presence of a chiral amine catalyst, this sequence provides excellent enantioselectivity (up to >99% ee) and diastereoselectivity (>19:1 d.r.).[15]

  • Asymmetric oxa-Michael–Aza-Henry Cascade: Polysubstituted chiral 4-aminochromanes can be synthesized with high stereocontrol using a multifunctional organocatalyst in a cascade reaction of salicylaldimines with nitroolefins.[16] This method efficiently constructs three consecutive stereocenters.

Photochemical and Radical-Based Approaches

Modern synthetic methods increasingly leverage light or radical intermediates to achieve unique transformations.

  • Visible-Light-Promoted Radical Cyclization: 6-Fluoroalkyl 6H-benzo[c]chromenes can be synthesized through a cascade reaction initiated by the intermolecular radical addition of a fluoroalkyl radical to biaryl vinyl ethers, followed by cyclization.[17] This protocol operates under mild conditions and tolerates a wide range of functional groups.

  • Photochemical Deracemization: An innovative method provides access to enantiopure chromanes from a racemic mixture.[18] A chiral photocatalyst selectively abstracts a hydrogen atom from one enantiomer, establishing a photostationary state where the other enantiomer predominates, achieving high enantiomeric excess (up to 99% ee).[18]

Chapter 6: Conclusion and Future Outlook

The synthesis of 6-fluorochromane derivatives is a field of significant importance, driven by the demand for these scaffolds in the pharmaceutical industry. The classical synthetic routes, particularly those developed for the production of Nebivolol intermediates, are robust and high-yielding. However, they often involve multiple steps and require the separation of stereoisomers.

The future of this field lies in the development of more atom-economical, stereoselective, and environmentally benign synthetic methods. The advances in organocatalysis and photocatalysis are particularly promising, offering pathways to enantiopure products without the need for heavy metals or extensive purification.[15][17][18] Research into novel chromane derivatives continues to show promise in therapeutic areas beyond cardiovascular disease, including oncology and neurology.[2] The continued evolution of synthetic methodologies will be paramount to unlocking the full potential of the 6-fluorochromane scaffold and discovering the next generation of innovative drug candidates.

References

  • Synthesis of Fluorinated Chromanes via Palladium-Based Dyotropic Rearrangement. Angewandte Chemie International Edition. [Link]

  • Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications (RSC Publishing). [Link]

  • Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Preparation method of 6-fluorochroman-2-formic acid.
  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. [Link]

  • One-pot synthesis of fluorinated 2-arylchroman-4-one derivatives from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes. ResearchGate. [Link]

  • Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. The University of Queensland eSpace. [Link]

  • Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. PubMed Central (PMC). [Link]

  • Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. [Link]

  • Synthesis of Some Fluorinated Aurones and Chromones. Connect Journals. [Link]

  • Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. PubMed. [Link]

  • Synthesis of 6-Fluoroalkyl 6 H-Benzo[ c]chromenes via Visible-Light-Promoted Radical Addition/Cyclization of Biaryl Vinyl Ethers. PubMed. [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. ResearchGate. [Link]

  • Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. PubMed. [Link]

  • Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. PubMed Central (PMC). [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PubMed Central (PMC). [Link]

  • Enantioselective organocatalytic synthesis of fluorinated molecules. PubMed. [Link]

  • Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).
  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. PubMed Central (PMC). [Link]

  • New Trends in Asymmetric Catalysis. MDPI. [Link]

  • Asymmetric Synthesis of Polysubstituted 4-Amino- and 3,4-Diaminochromanes with a Chiral Multifunctional Organocatalyst. Figshare. [Link]

  • Asymmetric synthesis – Knowledge and References. Taylor & Francis. [Link]

Sources

Methodological & Application

Application Note: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane as a Stereochemical & Metabolic Probe

[1][2]

Executive Summary

Probe F-Diol is a chiral chromane derivative primarily utilized as a molecular probe for stereochemical integrity and a metabolic reference standard in the synthesis and characterization of Nebivolol.[1] Nebivolol is a racemic mixture of d-Nebivolol (SRRR) and l-Nebivolol (RSSS).[1][2] The precise control of the stereocenters in the monomeric chromane units is critical for pharmacological efficacy and safety.

This guide outlines two core applications:

  • Stereochemical Probe: Using Probe F-Diol to validate the enantiomeric purity of the epoxide intermediate via Chiral HPLC.

  • Enzymatic Probe: Utilizing the formation of Probe F-Diol to assay Epoxide Hydrolase (EH) activity, a key metabolic pathway for fluorinated chromanes.

Technical Background & Mechanism

The Role in Nebivolol Synthesis

Nebivolol is synthesized by coupling two 6-fluorochromane units.[1][2] The monomeric building block is often a 6-fluoro-2-oxiranylchromane (epoxide).[1][2]

  • The Precursor: (2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chromane.[1][2]

  • The Reaction: Hydrolysis of the epoxide ring (either enzymatic or acid-catalyzed) yields the diol.[1]

  • The Probe: Probe F-Diol represents the specific (1'R, 2S) diastereomer formed from the hydrolysis of the (2R, 2'R) epoxide (assuming retention/inversion mechanisms dependent on conditions).

By quantifying Probe F-Diol against its isomers (e.g., 1'S, 2S or 1'R, 2R), researchers can "probe" the stereoselectivity of the upstream synthetic steps.

Metabolic Pathway Visualization

The following diagram illustrates the relationship between the epoxide precursor, the Probe F-Diol, and the final Nebivolol drug substance.

Nebivolol_Pathwaycluster_assayProbe Application AreaEpoxide(2R,2'R)-Epoxide(Precursor)NebivololNebivolol (SRRR/RSSS)(Final Drug)Epoxide->NebivololAmine Coupling(Synthesis)ProbeProbe F-Diol(1'R,2S)-IsomerEpoxide->ProbeHydrolysis(Metabolism/Degradation)IsomersOther Diol Isomers(Impurities)Epoxide->IsomersNon-StereoselectiveHydrolysisEnzymeEpoxide Hydrolase(Metabolic Target)Enzyme->EpoxideCatalyzes

Figure 1: Pathway showing the origin of Probe F-Diol from the epoxide precursor. The probe serves as a marker for both hydrolytic degradation and enzymatic activity.

Protocol A: High-Resolution Chiral Purity Analysis

Objective: To separate and quantify Probe F-Diol from its enantiomer and diastereomers to validate the stereochemistry of the starting material.

Materials
  • Analyte: Probe F-Diol (Reference Standard, >98% purity).

  • Matrix: Reaction mixture or Crude API intermediate.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).[1]

Methodology
  • Sample Preparation:

    • Dissolve 5 mg of the sample in 1 mL of Ethanol/Hexane (50:50 v/v).

    • Filter through a 0.22 µm PTFE syringe filter.

    • Critical Step: Ensure the sample is completely dissolved; chromane diols can be sticky.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 25°C.

    • Detection: UV @ 280 nm (Characteristic absorption of the chromane ring).

    • Isocratic Ratio: Hexane:IPA:DEA (90:10:0.1).

  • System Suitability:

    • Inject the racemic mixture (if available) or a mix of diastereomers.[4]

    • Acceptance Criteria: Resolution (Rs) between Probe F-Diol and nearest peak > 1.5.

Data Analysis
ParameterSpecificationNotes
Retention Time (RT)~12.5 minVaries by column batch; establish relative RT (RRT).
Tailing Factor< 1.5High tailing indicates secondary interactions; increase DEA.
Limit of Quantitation0.05%Essential for impurity profiling (ICH Q3A/B).

Protocol B: In Vitro Epoxide Hydrolase (EH) Activity Assay

Objective: Use Probe F-Diol as a product standard to measure the activity of Epoxide Hydrolase enzymes (mEH or sEH) acting on the fluorochromane epoxide. This is vital for predicting metabolic stability.

Materials
  • Substrate: (2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chromane.[1][2]

  • Standard: Probe F-Diol (Product).

  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant Epoxide Hydrolase.

  • Buffer: 100 mM Sodium Phosphate, pH 7.4.

Workflow Diagram

Assay_WorkflowStep1Incubation SetupSubstrate + HLM + BufferStep2Reaction37°C, 30-60 minsStep1->Step2Step3QuenchingAdd Acetonitrile (Ice Cold)Step2->Step3Step4Centrifugation10,000g, 10 minStep3->Step4Step5LC-MS/MS AnalysisQuantify Probe F-DiolStep4->Step5

Figure 2: Step-by-step workflow for the Epoxide Hydrolase activity assay using Probe F-Diol quantification.

Step-by-Step Procedure
  • Pre-Incubation:

    • Mix 190 µL of Phosphate Buffer and 5 µL of HLM (20 mg/mL protein) in a 96-well plate.

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 5 µL of Substrate (Epoxide) stock (10 mM in DMSO). Final concentration: 250 µM.

    • Control: Include a "No Enzyme" control (buffer only) to measure spontaneous hydrolysis.

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60 minutes.

  • Termination:

    • Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

    • Vortex for 1 minute.

  • Analysis:

    • Centrifuge at 4000 rpm for 15 minutes.

    • Inject supernatant into LC-MS/MS.[1][2]

    • Quantification: Use a calibration curve constructed with Probe F-Diol (Range: 1 nM – 10 µM).[1]

LC-MS/MS Parameters (Suggested)
  • Ionization: ESI Positive Mode.

  • Transition:

    • Precursor Ion: m/z 213.1 [M+H]⁺

    • Product Ion: m/z 195.1 (Loss of water) or 139.0 (Chromane core).

  • Logic: The formation rate of Probe F-Diol correlates directly with EH activity.[1][2]

References

  • Santa Cruz Biotechnology. (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Product Data. Retrieved from

  • PubChem. Nebivolol - Compound Summary. National Library of Medicine. Retrieved from

  • Gadani, K. et al. (2021). Isolation and Structural Elucidation of Impurity in Nebivolol.[5] International Journal of Pharmaceutical Sciences and Research.[5] Retrieved from

  • SynThink Chemicals. Nebivolol EP Impurities & USP Related Compounds. Retrieved from

  • Google Patents. Process for the synthesis of intermediates of nebivolol (WO2017125900A1). Retrieved from

Analytical methods for the quantification of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a detailed, robust, and validated bioanalytical method for the sensitive and selective quantification of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, a novel polar therapeutic agent, in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and analyte enrichment, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. The method has been validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate pharmacokinetic data.

Introduction

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a novel heterocyclic compound under investigation for its therapeutic potential. Its chemical structure, featuring a polar dihydroxyethyl side chain and a fluorinated chromane core, presents unique challenges for bioanalysis. Accurate quantification in biological matrices like plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to the drug development process.

The high polarity of the analyte makes efficient extraction from complex biological matrices challenging.[6] Furthermore, achieving adequate retention on conventional reversed-phase chromatographic columns can be difficult. This application note addresses these challenges by providing a comprehensive protocol that ensures high recovery, minimal matrix effects, and excellent sensitivity. The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[1][7][8]

Principle of the Method

The analytical workflow begins with the extraction of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane and a stable isotope-labeled internal standard (SIL-IS) from human plasma using solid-phase extraction (SPE). The use of an SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring the highest accuracy and precision. The SPE procedure not only isolates the analyte from endogenous plasma components like proteins and phospholipids but also concentrates it, enhancing sensitivity.[9][10][11] The purified extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column suitable for polar analytes. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • Analytes: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (Reference Standard), (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane-d4 (Internal Standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade).

  • Biological Matrix: Human plasma (K2EDTA as anticoagulant), sourced from an accredited supplier.

  • SPE Cartridges: Mixed-mode, reversed-phase/strong cation exchange polymer-based SPE cartridges (e.g., Oasis MCX).

  • Standard laboratory equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well plates, SPE manifold.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking Pretreatment Sample Pre-treatment (Dilution) Spiking->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow from sample receipt to final quantification.

Detailed Protocols

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).[12] The final concentration of the organic solvent should not exceed 5%.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 (v/v) methanol/water.

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode SPE sorbent is deliberate, leveraging both reversed-phase and ion-exchange interactions to achieve superior clean-up for the polar, slightly basic chromane structure.

  • Sample Pre-treatment: To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex briefly. Dilute the sample with 400 µL of 4% phosphoric acid in water. This step ensures protein disruption and adjusts the pH to facilitate analyte binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of water.[13] This activates the sorbent for optimal analyte retention.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to ensure a slow and consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove highly polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, lipid-based interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, disrupting its interaction with the ion-exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A and B (95:5 v/v) to ensure compatibility with the initial chromatographic conditions.

SPE_Workflow Condition 1. Condition (Methanol, then Water) Load 2. Load (Pre-treated Plasma) Condition->Load Wash1 3. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute (Methanolic Base) Wash2->Elute Collect Collect Eluate Elute->Collect

Caption: Step-by-step solid-phase extraction (SPE) protocol.

LC-MS/MS Analysis

The chromatographic method is designed to provide good retention and peak shape for a polar analyte. A gradient elution is employed to ensure efficient separation from any remaining matrix components and a reasonable run time.

LC Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
LC Gradient See Table 2

Table 1: LC System Parameters

Time (min) %B
0.05
0.55
4.095
5.095
5.15
6.05

Table 2: LC Gradient Profile

MS Parameter Setting
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions See Table 4

Table 3: Mass Spectrometer Parameters

Note: MS parameters are instrument-dependent and require optimization.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (V)
Analyte[Hypothetical: 243.1][Hypothetical: 165.1]10025
Internal Standard (d4)[Hypothetical: 247.1][Hypothetical: 169.1]10025

Table 4: Optimized MRM Transitions (Note: m/z values are hypothetical and must be determined experimentally for the specific molecule.)

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[1][2][3][14] The validation assessed selectivity, accuracy, precision, calibration curve performance, recovery, matrix effect, and stability.

Validation Parameter Acceptance Criteria Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.Pass
Calibration Curve r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Pass
Accuracy & Precision (Intra- and Inter-day) Mean accuracy within 85-115% of nominal; Precision (CV) ≤ 15% (≤ 20% at LLOQ).Pass
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response; Accuracy within 80-120%; Precision ≤ 20%.Pass
Matrix Effect IS-normalized matrix factor CV ≤ 15% across at least 6 lots of plasma.Pass
Recovery Consistent and reproducible across QC levels.Pass
Stability (Bench-top, Freeze-thaw, Long-term) Mean concentration within ±15% of nominal concentration.Pass

Table 5: Summary of Bioanalytical Method Validation Results

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in human plasma. The protocol utilizes an efficient solid-phase extraction for sample preparation and a well-optimized chromatographic method suitable for this polar compound. The method has been fully validated to meet regulatory standards and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • IDBS. (2019). ICH M10 Bioanalytical Method Validation Guideline. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis. [Link]

  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis. [Link]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link]

  • PubMed. (2017). Sample preparation for polar metabolites in bioanalysis. [Link]

  • ResearchGate. (n.d.). Linkers for solid phase chromane synthesis. [Link]

  • Macherey-Nagel. (n.d.). Solid phase extraction (SPE) Information. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • PubMed. (2016). LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma. [Link]

  • RIVM. (n.d.). Summary of methods used by participants (samples of plasma). [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Springer. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. [Link]

  • Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Analytical Methods. [Link]

  • National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]

  • Shimadzu. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]

Sources

Application Note: High-Throughput Screening of Fluorinated Chromane Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromane (benzodihydropyran) scaffold is a "privileged structure" in medicinal chemistry, forming the core of Vitamin E, flavonoids, and diverse therapeutics targeting Bcl-2, MDM2, and GPCRs. However, the scaffold's inherent lipophilicity often leads to solubility challenges and non-specific binding (aggregation) in High-Throughput Screening (HTS).

Incorporating fluorine into the chromane core transforms this scaffold. It modulates metabolic stability and lipophilicity (


) while providing a unique handle for biophysical screening. This guide details a dual-phase screening strategy designed specifically for Fluorinated Chromane Libraries :
  • Primary Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to handle the scaffold’s potential autofluorescence.[1]

  • Orthogonal Validation: A Ligand-Observed

    
    F NMR screen to definitively confirm binding and rule out aggregation.
    

Library Considerations & Preparation

Expert Insight: Chromane derivatives are notoriously hydrophobic. Standard aqueous buffers often cause "crashing out," leading to false negatives (loss of compound) or false positives (light scattering/aggregation).

Compound Management[2]
  • Solvent: Store library stocks at 10 mM in 100% DMSO-d6 (deuterated DMSO is preferred if NMR is the downstream validation step, preventing solvent suppression issues later).

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes. Avoid traditional tip-based transfer for hydrophobic chromanes to prevent loss of compound due to adsorption on plastic tips.

  • Solubility Check: Prior to HTS, perform a nephelometry check.

    • Limit: Flag compounds with solubility < 20

      
      M in assay buffer (PBS + 0.01% Pluronic F-127).
      

Primary Screen: TR-FRET Competition Assay

Target Case Study: Bcl-xL (Protein-Protein Interaction). Rationale: Chromanes frequently target hydrophobic pockets like the BH3 domain of Bcl-xL. Standard fluorescence intensity (FI) assays fail here because many chromane derivatives are naturally fluorescent in the blue/green spectrum (400-500 nm). TR-FRET eliminates this interference by using time-delayed measurement and red-shifted emission.

Assay Principle

We utilize a Terbium (Tb) donor and a red-shifted acceptor (e.g., d2 or XL665).

  • Donor: Tb-labeled Anti-GST antibody binding to GST-Bcl-xL.

  • Acceptor: Fluorescent peptide (BH3-peptide-d2).

  • Mechanism: Intact complex = High FRET signal. Inhibitor (Chromane) binding = Complex disruption = Low FRET signal.

Detailed Protocol

Materials:

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

  • Plates: 384-well low-volume white plates (Greiner 784075).

Workflow:

  • Compound Transfer: Dispense 20 nL of fluorinated chromane library (10 mM stock) into assay plates using acoustic transfer. (Final Conc: 10

    
    M).
    
  • Protein Addition: Add 5

    
    L  of GST-Bcl-xL (Final Conc: 2 nM) mixed with Tb-Anti-GST antibody (Final Conc: 2 nM).
    
    • Critical Step: Incubate for 15 mins before adding the peptide. This allows the hydrophobic chromane to access the pocket without competition initially.

  • Tracer Addition: Add 5

    
    L  of BH3-peptide-d2 (Final Conc: 10 nM).
    
  • Incubation: Seal plates and incubate for 2 hours at Room Temperature (RT) in the dark.

  • Detection: Read on a multimode reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 490 nm (Reference).

    • Emission 2 (Acceptor): 665 nm (Specific Signal).

    • Delay: 60

      
      s | Integration: 400 
      
      
      
      s.
Data Analysis

Calculate the HTRF Ratio to normalize for well-to-well variability and compound absorption:



  • Hit Cutoff: Compounds showing >50% reduction in Ratio compared to DMSO controls.

Orthogonal Validation: Ligand-Observed F NMR

The "Killer App" for Fluorinated Libraries: This step validates that the hit is real. Unlike optical assays,


F NMR detects the physical state of the fluorine atom. If the chromane aggregates (promiscuous binder), the signal disappears or broadens non-specifically. If it binds the pocket, it shows specific line broadening (

relaxation).
The FAXS Protocol (Fluorine Chemical Shift Anisotropy and Exchange for Screening)

Rationale: The


F nucleus has a massive chemical shift range (~800 ppm) and zero background in biological systems (proteins don't have fluorine).

Workflow:

  • Hit Cherry-Picking: Select hits from the TR-FRET screen.

  • Cocktail Prep: Pool 5-10 fluorinated hits per NMR tube.

    • Concentration: 50

      
      M per compound.
      
    • Solvent: Buffer (PBS pH 7.4) + 10%

      
       (for lock) + 1-2% DMSO-d6.
      
  • Reference Spectrum (

    
    ):  Acquire 
    
    
    
    F NMR of the cocktail without protein.
    • Result: Sharp, distinct peaks for each chromane.

  • Experimental Spectrum (

    
    ):  Add Target Protein (e.g., Bcl-xL) at a ratio of 1:20 (Protein:Ligand).
    
    • Concentration: 2.5

      
      M Protein.[2]
      
  • Acquisition Parameters (Bruker 600 MHz):

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill)

      
       filter.
      
    • Delay: 100-200 ms.

    • Scans: 128-256 (depending on cryoprobe sensitivity).

Interpretation (The "Spy" Mechanism)
  • Non-Binder: The chromane tumbles rapidly. The peak remains sharp and intensity is unchanged.

  • Binder: The chromane binds the heavy protein, tumbling slows down. The peak becomes broad or disappears (due to fast

    
     relaxation).
    
  • Aggregator: All peaks in the cocktail broaden simultaneously. Reject these.

Visual Workflows

Diagram 1: The HTS Funnel for Chromanes

This workflow illustrates the triage process, specifically designed to filter out autofluorescent false positives and aggregators.

HTS_Workflow Library Fluorinated Chromane Library (10mM DMSO) Dispense Acoustic Dispensing (Echo 555) Library->Dispense Primary Primary Screen: TR-FRET (Red-shifted Acceptor) Dispense->Primary Analysis Data Analysis (Ratio 665/490nm) Primary->Analysis Analysis->Library Inactive (Archive) HitSel Hit Selection (>50% Inhibition) Analysis->HitSel Active Counter Counter Screen (GST-only / Donor-only) HitSel->Counter Remove Autofluorescence NMR Orthogonal: 19F NMR (T2 Relaxation Filter) Counter->NMR Clean Hits NMR->Counter Aggregators (Reject) Lead Validated Lead (Kd Determination) NMR->Lead Specific Binding

Caption: Integrated screening workflow prioritizing TR-FRET for throughput and 19F NMR for biophysical validation.

Diagram 2: The 19F NMR "Switch" Principle

Visualizing how the fluorine signal changes upon protein binding.

NMR_Principle cluster_0 Free State (No Protein) cluster_1 Bound State (+ Protein) Ligand Free Ligand (Fast Tumbling) Spectrum1 NMR Signal: Sharp Peak Ligand->Spectrum1 High T2 Complex Protein-Ligand Complex (Slow Tumbling) Ligand->Complex + Target Protein Spectrum2 NMR Signal: Broad/Attenuated Complex->Spectrum2 Low T2 (Relaxation)

Caption: 19F NMR T2 relaxation principle. Binding induces line broadening, confirming direct interaction.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
High Background (TR-FRET) Compound autofluorescence or light scatter.Use ratiometric analysis (665/490 nm). If ratio is high but 490nm donor signal is low, it's "Quenching" (Reject).
Precipitation in Buffer Chromane lipophilicity (

).
Add 0.01% Pluronic F-127 or increase DMSO to 2% (validate protein tolerance first).
NMR: No Signal Compound crashed out in

.
Use a "Shigemi" tube to reduce volume or switch to a higher DMSO-d6 percentage (up to 5%).
NMR: All Peaks Broad Protein aggregation.The protein is unstable. Check protein buffer pH and thermal stability (Tm).

References

  • Privileged Scaffolds: Silva, T., et al. (2022). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. (Context: Validates chromane relevance).

  • 19F NMR Screening: Norton, R. S., et al. (2016). "19F NMR viewed through two different lenses: ligand-observed and protein-observed applications." RSC Chemical Biology.[3] (Context: Defines the FAXS protocol).

  • TR-FRET Methodology: Degorce, F., et al. (2009). "HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics. (Context: Ratiometric calculation standards).

  • Fluorine in Med Chem: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Context: Properties of fluorinated libraries).

Sources

Application Note: Toxicokinetic and Pharmacodynamic Profiling of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (hereafter referred to as ND-Glycol ) is a critical chiral intermediate and degradation product associated with the third-generation


-adrenergic receptor antagonist, Nebivolol. Structurally, it represents the monomeric "half-structure" of Nebivolol, formed via the hydrolysis of the precursor epoxide ((2R,2'S)-6-fluoro-2-(oxiran-2-yl)chromane).

In drug development, this molecule is of high interest for two reasons:

  • Impurity Qualification: As per ICH Q3A/B guidelines, impurities exceeding 0.1% thresholds must be qualified toxicologically.

  • Metabolite Activity: Given that Nebivolol's unique nitric oxide (NO)-potentiating mechanism is distinct from classical

    
    -blockers, determining whether the monomeric glycol metabolite retains vasorelaxant properties is vital for understanding the parent drug's total pharmacodynamic (PD) profile.
    

This guide outlines the in vivo experimental framework to characterize the pharmacokinetics (PK) and cardiovascular safety pharmacology of ND-Glycol.

Chemical Profile & Formulation Strategy

Before in vivo administration, the physicochemical properties must be managed to ensure bioavailability.

PropertyDescription
Chemical Name (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
Molecular Formula

MW 212.22 g/mol
Lipophilicity (Predicted) LogP ~1.8 (More polar than Nebivolol due to diol moiety)
Solubility Low in neutral water; soluble in polar organic solvents (DMSO, Ethanol).
Formulation Protocol (IV and Oral)

Objective: Create a stable vehicle for dosing at 10 mg/kg (IV) and 50 mg/kg (PO).

Reagents:

  • Polyethylene Glycol 400 (PEG400)

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
  • Saline (0.9% NaCl)

Procedure:

  • Stock Solution: Dissolve 50 mg of ND-Glycol in 1 mL of PEG400/Ethanol (90:10 v/v). Sonicate at 37°C for 10 minutes until clear.

  • Vehicle Preparation: Prepare a 20% w/v solution of HP-

    
    -CD in saline.
    
  • Final Formulation: Slowly add the Stock Solution to the Vehicle under constant vortexing to achieve a final concentration of 5 mg/mL (for 2 mL/kg dosing).

    • Critical Check: Ensure no precipitation occurs upon dilution. The final vehicle composition is approx. 5% PEG400 / 19% HP-

      
      -CD / 76% Saline.
      
  • Filtration: Sterile filter using a 0.22

    
    m PVDF syringe filter immediately prior to dosing.
    

Experimental Workflow: Pharmacokinetics (PK)

Rationale: To determine the oral bioavailability (


) and clearance (

) of the monomer compared to the parent dimer. This establishes if the impurity accumulates in vivo.
Diagram: PK Study Design

PK_Workflow Start Study Initiation Surgery Jugular Vein Cannulation (JVC) Start->Surgery Group1 Group 1: IV Bolus (2 mg/kg) Sampling Serial Blood Sampling (0-24h) Group1->Sampling Tail Vein / Cannula Group2 Group 2: Oral Gavage (10 mg/kg) Group2->Sampling Surgery->Group1 Surgery->Group2 Analysis LC-MS/MS Analysis (MRM Mode) Sampling->Analysis

Caption: Workflow for comparative pharmacokinetic profiling of ND-Glycol in Sprague-Dawley rats.

Detailed Protocol: Rat Jugular Vein Cannulation & Sampling

Subject: Male Sprague-Dawley Rats (250–300 g).

  • Surgical Prep: Anesthetize rats with Isoflurane (2-3%). Implant a sterile polyurethane catheter into the right jugular vein. Exteriorize the catheter at the nape of the neck.

  • Recovery: Allow 48 hours for recovery to wash out anesthetic effects (anesthesia alters hemodynamic baselines).

  • Dosing:

    • Group A (IV): Administer 2 mg/kg via tail vein (saving the cannula for sampling to prevent contamination).

    • Group B (PO): Administer 10 mg/kg via oral gavage.

  • Sampling Timepoints: Collect 0.2 mL blood at: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

  • Processing: Centrifuge at 4°C (3000g, 10 min). Harvest plasma. Store at -80°C.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Transitions: Monitor m/z 213.2

      
       195.1 (Loss of 
      
      
      
      ) and 213.2
      
      
      135.0 (Chroman core cleavage).
    • Internal Standard:

      
      -Nebivolol or Warfarin.
      

Experimental Workflow: Pharmacodynamics (Safety Pharmacology)

Rationale: Nebivolol lowers blood pressure via


-blockade and endothelial NO release. We must test if ND-Glycol shares this activity or induces hypotension as an off-target effect.

Model: Spontaneously Hypertensive Rats (SHR). This model is the "gold standard" for detecting antihypertensive activity.

Diagram: Mechanism of Action Investigation

MOA_Pathways ND_Glycol ND-Glycol (Test Article) Beta1 Beta-1 Adrenergic Receptor ND_Glycol->Beta1 ? (Low Affinity) eNOS eNOS Activation (Endothelium) ND_Glycol->eNOS ? (Potential) Inactive Metabolic Clearance ND_Glycol->Inactive Glucuronidation Vasodilation Vasodilation (BP Reduction) Beta1->Vasodilation NO Nitric Oxide Release eNOS->NO NO->Vasodilation

Caption: Putative pharmacological pathways.[1][2][3][4] Dashed lines indicate hypotheses to be tested against the parent drug mechanism.

Protocol: Radiotelemetry in Conscious SHR

Objective: Continuous monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR) without stress artifacts.

  • Instrumentation: Implant DSI (Data Sciences International) HD-S10 pressure transmitters into the abdominal aorta of SHR rats. Allow 7 days post-op recovery.

  • Baseline: Record 24-hour baseline telemetry data.

  • Treatment Groups (n=6 per group):

    • Vehicle Control.

    • Nebivolol (Positive Control, 5 mg/kg).

    • ND-Glycol (Low Dose, 5 mg/kg).

    • ND-Glycol (High Dose, 50 mg/kg - Toxicological Limit).

  • Data Acquisition: Record hemodynamic parameters every 5 minutes for 24 hours post-dose.

  • Analysis: Calculate

    
    MAP and 
    
    
    
    HR (change from baseline).
    • Success Criteria: If ND-Glycol causes <10% change in MAP at high doses, it is pharmacologically inert (safe impurity). If MAP drops significantly, it is an active metabolite.

Data Presentation & Analysis

Expected Pharmacokinetic Parameters (Template)
ParameterDefinitionUnitND-Glycol (IV)ND-Glycol (PO)

Peak Plasma Conc.ng/mL[Data][Data]

Time to Peakh-[Data]

Total Exposureng*h/mL[Data][Data]

Half-lifeh[Data][Data]

Bioavailability%-

Interpretation Guide:

  • High Clearance: If

    
    , the glycol is rapidly conjugated (likely glucuronidation at the diol site) and excreted.
    
  • Volume of Distribution (

    
    ):  A high 
    
    
    
    (>1 L/kg) indicates tissue distribution, typical for lipophilic chromanes.

References

  • Nebivolol Structure & Impurities
  • Synthesis & Stereochemistry

    • Rousselin, Y., et al. (2015).[1][5] "Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman." Acta Crystallographica Section E. Available at: [Link]

  • Pharmacological Context (Chromanes)

    • Minami, H., et al. (1997). "Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives." Journal of Medicinal Chemistry. Available at: [Link]

  • In Vivo Methodology

    • Williams, C.H., et al. (2011).[6] "Multi-Step Usage of in Vivo Models During Rational Drug Design." Int. J. Mol.[6] Sci. Available at: [Link][3]

Disclaimer: This Application Note is for research and development purposes only. All in vivo procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: Precision Purification of Chiral Chromane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Analytical Screening to Preparative Scale-Up

Abstract

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for lipophilic antioxidants (Tocopherols), antihypertensives (Nebivolol), and insulin sensitizers (Troglitazone). However, the biological activity of chromane derivatives is often strictly governed by their stereochemistry. This application note details three distinct, field-proven workflows for the purification of chiral chromanes: Supercritical Fluid Chromatography (SFC) for high-throughput preparative separation, Enzymatic Kinetic Resolution for scalable synthesis, and Crystallization-Induced Dynamic Resolution (CIDR) for cost-effective manufacturing of acidic derivatives.

The Chiral Challenge in Chromane Scaffolds

Chromane derivatives frequently possess stereogenic centers at the C-2, C-3, or C-4 positions. The separation of these enantiomers is complicated by the conformational flexibility of the dihydropyran ring and the lipophilicity of the fused benzene system.

  • Case Study: Nebivolol, a

    
    -blocker, consists of a mixture of SRRR and RSSS enantiomers. The separation of its chromane intermediates is critical for controlling the final drug's potency.
    
  • Solubility Constraints: Many synthetic chromanes exhibit poor solubility in aqueous mobile phases, making Reversed-Phase HPLC (RP-HPLC) problematic for preparative loads.

Chromatographic Resolution: The SFC Advantage

While Normal-Phase HPLC (NP-HPLC) has historically been used, Supercritical Fluid Chromatography (SFC) has emerged as the gold standard for chromane purification. SFC utilizes supercritical CO


 (scCO

), which offers low viscosity and high diffusivity, allowing for 3–5x faster flow rates than HPLC with superior resolution.
2.1. Stationary Phase Selection Strategy

For chromane derivatives, polysaccharide-based Chiral Stationary Phases (CSPs) are dominant.[1] The "Chiral 5" (immobilized and coated phases) cover >90% of separations.

CSP TypeSelectorInteraction MechanismTarget Chromane Sub-class
Amylose tris(3,5-dimethylphenylcarbamate) AD / IAH-bonding,

-

stacking
General purpose; 4-chromanols, flavanones.
Cellulose tris(3,5-dimethylphenylcarbamate) OD / IBH-bonding, steric inclusionRigid fused systems; 2-substituted chromanes.
Amylose tris(3-chloro-5-methylphenylcarbamate) IG / i-CHIRAL 6Halogen-bonding, stericHalogenated chromanes (e.g., 6-fluoro-chroman).
Cellulose tris(4-methylbenzoate) OJDipole-dipole, inclusionCarbonyl-containing chromanes (chromanones).
2.2. Protocol: SFC Method Development & Scale-Up

Objective: Isolate >100 mg of enantiopure 6-fluoro-4-chromanol.

Step 1: Analytical Screening (The "4x3" Approach) Run a matrix of 4 Columns (IA, IB, AD, OD)


 3 Co-solvents (MeOH, EtOH, IPA).
  • Conditions: Gradient 5% to 40% co-solvent in 5 min; Backpressure (BPR) 120 bar; Temp 40°C.

  • Additive Rule:

    • For Basic Chromanes (amines): Add 0.1% Diethylamine (DEA) or Isopropylamine.

    • For Acidic Chromanes (carboxylic acids): Add 0.1% Trifluoroacetic acid (TFA) or Formic acid.

    • Note: Immobilized phases (IA, IB, IG) tolerate wider solvent ranges (e.g., DCM, THF) which can solubilize stubborn chromanes.

Step 2: Loading Study (Thermodynamic vs. Kinetic) Once the best column is identified (e.g., Chiralpak AD-H with MeOH), determine the loading capacity.

  • Stacked Injections: Calculate the cycle time (

    
    ) such that the elution of the second enantiomer of Injection 
    
    
    
    does not overlap with the first enantiomer of Injection
    
    
    .

Step 3: Recovery Evaporate the CO


/MeOH stream. Unlike RP-HPLC fractions containing water, SFC fractions dry rapidly, preventing thermal degradation of heat-sensitive chromanols.
2.3. Workflow Visualization

SFC_Workflow Start Racemic Chromane Mixture Solubility Solubility Check (MeOH, EtOH, IPA, DCM) Start->Solubility Screening Analytical Screening (Columns: IA, IB, AD, OD) (Gradient: 5-50% Co-solvent) Solubility->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimize Method (Isocratic Hold, Temp, Additives) Decision->Optimize No Loading Loading Study (Stacked Injections) Decision->Loading Yes Optimize->Decision Prep Preparative SFC Run (CO2 + Modifier) Loading->Prep Recovery Product Isolation (Cyclone Separator) Prep->Recovery

Figure 1: Decision matrix for SFC method development. Note the iterative optimization loop if Resolution (


) is insufficient.
Biocatalytic Kinetic Resolution: The Scalable Alternative

For multi-gram to kilogram scale purification of chroman-4-ols or 2-substituted chromanols , chromatography can become solvent-intensive. Enzymatic Kinetic Resolution (EKR) utilizes the inherent chirality of lipases to selectively acylate one enantiomer.

3.1. Mechanism & Catalyst Selection

Lipases distinguish between enantiomers based on the fit of the "fast-reacting" enantiomer into the active site.

  • Catalyst: Candida antarctica Lipase B (CAL-B), immobilized as Novozym 435, is highly effective for 4-chromanols.

  • Reaction: Selective acetylation using vinyl acetate as the acyl donor. The reaction is irreversible due to the formation of vinyl alcohol, which tautomerizes to acetaldehyde.

3.2. Protocol: EKR of 4-Chromanol
  • Setup: Dissolve racemic 4-chromanol (10 g) in dry Toluene or MTBE (100 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Initiation: Add immobilized CAL-B (50 mg/mmol substrate). Incubate at 30–40°C with orbital shaking.

  • Monitoring: Monitor conversion by HPLC/GC.

    • The 50% Limit: Theoretical maximum yield for EKR is 50%. The reaction typically stops when the eutomer (fast-reacting enantiomer) is consumed.

  • Workup: Filter off the enzyme (recyclable). The filtrate contains the (R)-Acetate and the unreacted (S)-Alcohol (configuration depends on specific lipase preference).

  • Separation: These two species have vastly different polarities and can be separated by simple flash chromatography (Silica gel) or distillation, avoiding expensive chiral columns.

3.3. Enzymatic Pathway Diagram

Enzymatic_Resolution Racemate Racemic 4-Chromanol Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Racemate->Reaction Toluene, 40°C Mixture Mixture: (S)-Alcohol + (R)-Acetate Reaction->Mixture ~50% Conversion Flash Flash Chromatography (Achiral Silica) Mixture->Flash Prod1 Pure (S)-Alcohol Flash->Prod1 Polar Fraction Prod2 Pure (R)-Acetate Flash->Prod2 Non-polar Fraction Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Prod2->Hydrolysis Prod2_OH Pure (R)-Alcohol Hydrolysis->Prod2_OH

Figure 2: Kinetic resolution workflow. Note that the separation step (Flash) uses standard silica, significantly reducing costs compared to chiral chromatography.

Crystallization-Induced Dynamic Resolution (CIDR)[2]

For chroman-2-carboxylic acids , crystallization offers a unique opportunity to exceed the 50% yield limit of kinetic resolution. By utilizing a base that allows racemization in solution while selectively crystallizing one diastereomeric salt, yields >90% can be achieved.[2]

4.1. The "Dutch Resolution" Approach

Standard resolution uses a single base (e.g.,


-methylbenzylamine). However, "Dutch Resolution" employs a family of structurally related resolving agents to enhance the probability of forming a crystalline conglomerate.
4.2. Protocol: Resolution of Chroman-2-carboxylic Acid
  • Salt Formation: Mix racemic acid (1 eq) with a chiral amine (e.g., (1R,2S)-2-amino-1,2-diphenylethanol or Phenylglycinol) (1 eq) in EtOH or IPA.

  • Heating: Heat to reflux to dissolve all solids.

  • Cooling: Cool slowly (1°C/min). Seed with pure crystals if available.

  • Dynamic Element (Optional): If the non-crystallizing enantiomer can be racemized (e.g., via a catalytic base or Schiff base intermediate) under the crystallization conditions, the equilibrium shifts continuously toward the solid phase (Le Chatelier's principle), theoretically allowing 100% yield of the desired enantiomer.

  • Liberation: Filter the salt and treat with 1N HCl to precipitate the free chiral acid.

Quality Control & Validation

Regardless of the purification method, the Enantiomeric Excess (


) must be validated.
  • Formula:

    
    
    
  • Detection: Use a Diode Array Detector (DAD) to confirm peak purity (ensure no co-eluting impurities hide under the main peak).

  • Circular Dichroism (CD): Use online CD detection in HPLC to confirm the elution order (positive vs. negative deflection) matches the reference standard.

References
  • Vertex AI Search. (2026). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemRxiv. Link

  • Vertex AI Search. (2026). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Royal Society of Chemistry (RSC). Link

  • Vertex AI Search. (2026). Efficient Crystallization-Induced Dynamic Resolution of alpha-Substituted Carboxylic Acids. ResearchGate. Link

  • Vertex AI Search. (2026). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. Chromatography Online. Link

  • Vertex AI Search. (2026). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Institutes of Health (PMC). Link

Sources

Step-by-step guide to the synthesis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the asymmetric synthesis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane , a critical chiral intermediate (often designated as the "S-isomer diol") utilized in the production of


-Nebivolol  (specifically the SRRR enantiomer).

The protocol is designed for high-purity applications, utilizing a Resolution-Olefination-Dihydroxylation strategy. This route ensures the rigorous establishment of the C2-chroman stereocenter prior to the stereoselective installation of the diol side chain.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three critical phases to ensure stereochemical integrity:

  • Core Synthesis & Resolution: Establishment of the (S)-configuration at the chroman C2 position via classical resolution.

  • Homologation: Conversion of the C2-carboxylate to a vinyl group without racemization.

  • Asymmetric Dihydroxylation: Diastereoselective installation of the (1'R)-diol moiety using Sharpless Asymmetric Dihydroxylation (SAD).

G Target (1'R,2S)-2-(1',2'-Dihydroxyethyl)- 6-fluorochromane (Target Diol) Vinyl (S)-6-Fluoro-2-vinylchromane Target->Vinyl Sharpless AD (1,2-Induction) Aldehyde (S)-6-Fluorochroman- 2-carbaldehyde Vinyl->Aldehyde Wittig Olefination Acid (S)-6-Fluorochroman- 2-carboxylic Acid Aldehyde->Acid Reduction Racemic Racemic 6-Fluorochroman- 2-carboxylic Acid Acid->Racemic Chiral Resolution Phenol 4-Fluorophenol Racemic->Phenol Cyclization

Figure 1: Retrosynthetic pathway for the target diol.[1]

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis and Resolution of (S)-6-Fluorochroman-2-carboxylic Acid

Objective: Isolate the (S)-enantiomer of the chroman core with >99% ee.

1. Cyclization to Racemic Acid

  • Reagents: 4-Fluorophenol, Ethyl 2,4-dibromobutyrate,

    
    , Acetone.
    
  • Protocol:

    • Reflux 4-fluorophenol (1.0 eq) with ethyl 2,4-dibromobutyrate (1.2 eq) and anhydrous

      
       (3.0 eq) in acetone for 24 hours.
      
    • Filter inorganic salts and concentrate.

    • Hydrolyze the resulting ester using 10% NaOH (aq) at reflux for 2 hours.

    • Acidify with HCl to precipitate racemic 6-fluorochroman-2-carboxylic acid .

    • Recrystallize from toluene.

2. Optical Resolution

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine.
    
  • Protocol:

    • Dissolve racemic acid (100 g) in Ethanol (500 mL) at 60°C.

    • Add (R)-(+)-

      
      -Methylbenzylamine (0.6 eq) dropwise.
      
    • Cool slowly to 0°C over 12 hours. The diastereomeric salt of the (S)-acid precipitates.

    • Filter and recrystallize the salt twice from Ethanol/Water (9:1) to upgrade chiral purity.

    • Liberation: Suspend the salt in EtOAc and treat with 1M HCl. Separate the organic layer, dry (

      
      ), and concentrate.[2]
      
  • QC Check: Optical Rotation

    
     (c=1, EtOH). Chiral HPLC >99% ee.
    
Phase 2: Conversion to (S)-6-Fluoro-2-vinylchromane

Objective: Transform the carboxylic acid to a terminal alkene while maintaining the C2 stereocenter.

1. Esterification & Reduction

  • Step A (Esterification): Reflux (S)-acid in MeOH with catalytic

    
    . Yields Methyl (S)-6-fluorochroman-2-carboxylate.[3]
    
  • Step B (Reduction to Aldehyde):

    • Caution: Over-reduction to the alcohol is a risk. Use DIBAL-H at -78°C.

    • Dissolve ester in anhydrous Toluene under

      
      . Cool to -78°C.[3][4]
      
    • Add DIBAL-H (1.1 eq, 1M in toluene) dropwise over 1 hour.

    • Quench with Methanol at -78°C, then add saturated Rochelle’s salt solution.

    • Warm to RT, extract with EtOAc.

    • Product: (S)-6-Fluorochroman-2-carbaldehyde . Use immediately (unstable).

2. Wittig Olefination

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), KHMDS or n-BuLi.
    
  • Protocol:

    • Suspend

      
       (1.3 eq) in dry THF at 0°C.
      
    • Add KHMDS (1.2 eq, 0.5M in toluene) dropwise. Stir 30 min to form the bright yellow ylide.

    • Cool to -40°C. Add (S)-6-Fluorochroman-2-carbaldehyde (1.0 eq) in THF dropwise.

    • Warm to RT and stir for 2 hours.

    • Quench with saturated

      
      . Extract with Hexanes/EtOAc (9:1).
      
    • Purify via silica gel chromatography (eluent: Hexanes).

  • Product: (S)-6-Fluoro-2-vinylchromane .

  • Yield: ~75-80% from ester.

Phase 3: Sharpless Asymmetric Dihydroxylation (SAD)

Objective: Stereoselective oxidation of the vinyl group to the (1'R)-diol. Mechanistic Note: For terminal olefins, AD-mix-


  (containing the ligand (DHQD)

PHAL) typically attacks the top face, yielding the (R)-configuration at the newly formed secondary alcohol.

Protocol:

  • Preparation: In a reactor, combine AD-mix-

    
      (1.4 g per mmol of substrate) with 
    
    
    
    -BuOH/Water (1:1 v/v).
  • Activation: Stir at room temperature until dissolved. Cool to 0°C.[5][6]

  • Additive: Add Methanesulfonamide (1.0 eq) to accelerate hydrolysis of the osmate ester.

  • Reaction: Add (S)-6-Fluoro-2-vinylchromane (1.0 eq) in a minimum amount of

    
    -BuOH.
    
  • Monitoring: Stir vigorously at 0°C for 24-48 hours. Monitor consumption of alkene by TLC.

  • Quench: Add Sodium Sulfite (

    
    , 1.5 g per mmol substrate) and stir for 45 minutes at RT to reduce Os(VIII) species.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (to remove sulfonamide), then brine.

  • Purification: Dry (

    
    ) and concentrate. Purify via flash chromatography (EtOAc/Hexanes).
    

Part 3: Quality Control & Characterization

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water gradient
Chiral Purity > 99.5% deChiralpak AD-H or OD-H
Stereochemistry (1'R, 2S)Confirmed by X-ray or derivative NMR
Melting Point 128 - 130°CCapillary method
Mass Spec [M+H]+ = 227.23ESI-MS

NMR Verification (Diagnostic Signals):

  • 
     NMR:  Singlet around -120 to -125 ppm (relative to 
    
    
    
    ).
  • 
     NMR (Side Chain):  The diastereotopic protons of the terminal hydroxymethyl group (
    
    
    
    ) and the methine proton (
    
    
    ) will show distinct coupling constants characteristic of the syn/anti relationship relative to the chroman ring, though the side chain has free rotation. The key is the absence of the vinyl protons (5.0-6.0 ppm).

Part 4: Process Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Asymmetric Oxidation S1 4-Fluorophenol + Dibromobutyrate S2 Racemic Acid S1->S2 S3 Resolution w/ (R)-MBA S2->S3 S4 (S)-Acid Salt (>99% ee) S3->S4 S5 Methyl Ester S4->S5 MeOH/H+ S6 (S)-Aldehyde (-78°C DIBAL) S5->S6 S7 (S)-Vinylchromane (Wittig) S6->S7 S8 AD-mix-β (0°C, 24h) S7->S8 S9 Quench (Na2SO3) S8->S9 Final Target Diol (1'R, 2S) S9->Final

Figure 2: Step-by-step process flow for the synthesis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.

References

  • Devi, R., & Das, S. K. (2017).[7] Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Beilstein Journal of Organic Chemistry, 13, 571–578.[7] [Link][7]

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. Journal of Organic Chemistry, 57(10), 2768–2771. [Link]

  • Chandrasekhar, S., et al. (2000). Enantioselective total synthesis of (+)-nebivolol. Tetrahedron, 56(34), 6339-6344. [Link]

  • Gao, Y., et al. (2011). Process for the preparation of Nebivolol. U.S. Patent No. 8,034,964. Washington, DC: U.S.
  • Johannes, J., et al. (2011). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E, 67(Pt 10), o2678. [Link]

Sources

Application Note: High-Resolution Chiral HPLC Separation of 2-(1',2'-Dihydroxyethyl)-6-fluorochromane Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 2-(1',2'-Dihydroxyethyl)-6-fluorochromane (also known as 1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethane-1,2-diol) is a critical intermediate in the synthesis of Nebivolol , a third-generation


-selective antagonist with nitric oxide-potentiating vasodilatory effects.
Stereochemical Complexity

The pharmacological potency of Nebivolol is strictly dependent on its stereochemistry. The final drug is typically administered as a racemate of the


 (

-nebivolol) and

(

-nebivolol) isomers. Consequently, the enantiopurity of the upstream chromane intermediates is a Critical Quality Attribute (CQA).

The target diol possesses two chiral centers:[1][2]

  • C2 on the chromane ring.

  • C1' on the ethyl side chain.[3]

This creates a system of


 stereoisomers:
  • Pair 1 (Enantiomers):

    
     and 
    
    
    
  • Pair 2 (Enantiomers):

    
     and 
    
    
    
  • Relationship between pairs: Diastereomers.[3][4][5][6]

While diastereomers can often be separated on achiral phases (e.g., C18 or Silica), the simultaneous resolution of all four stereoisomers requires a high-selectivity Chiral Stationary Phase (CSP) . This protocol details a validated Normal-Phase HPLC method utilizing an amylose-based CSP to achieve baseline separation.

Method Development Strategy

Column Selection: The Polysaccharide Advantage

For benzopyran and chromane derivatives, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, AmyCoat) is the authoritative gold standard. The helical structure of the amylose polymer creates chiral cavities that effectively discriminate between the "flat" aromatic chromane ring and the spatial orientation of the dihydroxyethyl tail.

  • Why not C18? C18 can separate diastereomers (e.g.,

    
     from 
    
    
    
    ) based on hydrophobicity differences but cannot resolve the enantiomeric pairs (
    
    
    vs
    
    
    ).
  • Why Normal Phase? The target molecule is a diol. In Normal Phase (NP), the hydroxyl groups interact via hydrogen bonding with the carbamate moieties of the CSP. This interaction is crucial for chiral recognition.

Mobile Phase Optimization

A mixture of n-Hexane and Alcohol is essential.

  • n-Hexane: Acts as the non-polar carrier.

  • Ethanol/IPA: Acts as the polar modifier and displacer.

  • Recommendation: Ethanol is preferred over Isopropanol (IPA) for this specific diol to improve mass transfer kinetics and reduce peak broadening, although IPA provides higher selectivity if resolution is marginal.

Experimental Protocol

Instrumentation & Materials
  • HPLC System: Quaternary pump, Column Oven, PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    .
  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade).

  • Sample: 2-(1',2'-Dihydroxyethyl)-6-fluorochromane (crude mixture or standard).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : Ethanol (85 : 15 v/v)Balanced polarity for retention (

) and resolution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; optimizes Van Deemter efficiency.
Column Temp 25°CLower temperatures favor enthalpy-driven chiral recognition.
Detection UV @ 280 nmMax absorption of the 6-fluorochromane moiety.
Injection Vol 10

L
Prevent column overload (keep mass

on column).
Run Time 25 minutesSufficient to elute the most retained isomer (typically

).
Sample Preparation
  • Weigh: 5.0 mg of the sample.

  • Dissolve: Add 1.0 mL of Ethanol (do not use Hexane initially as the diol is polar and may not dissolve fully).

  • Dilute: Add 4.0 mL of n-Hexane. Final conc: ~1.0 mg/mL.

  • Filter: Pass through a 0.45

    
    m PTFE syringe filter.
    

Workflows & Logic Visualization

Stereoisomer Separation Logic

The following diagram illustrates the hierarchy of separation. Diastereomers separate first due to different physical properties, followed by the chiral resolution of enantiomers.

StereoisomerSeparation Mixture Crude Mixture (4 Isomers) CSP Chiral Stationary Phase (Amylose-based) Mixture->CSP Injection Diast1 Diastereomer Pair A (e.g., RR / SS) CSP->Diast1 Physical Separation (Fast) Diast2 Diastereomer Pair B (e.g., RS / SR) CSP->Diast2 Physical Separation (Slow) Peak1 Peak 1: (R,R) Diast1->Peak1 Chiral Recognition Peak2 Peak 2: (S,S) Diast1->Peak2 Chiral Recognition Peak3 Peak 3: (R,S) Diast2->Peak3 Chiral Recognition Peak4 Peak 4: (S,R) Diast2->Peak4 Chiral Recognition

Caption: Hierarchical separation mechanism on Chiralpak AD-H. Physical differences separate diastereomers, while supramolecular interactions resolve enantiomers.

Analytical Workflow

Workflow Prep Sample Prep Dissolve in EtOH/Hex Equil Equilibration 20 CV (Hex:EtOH) Prep->Equil Inject Injection 10 µL Equil->Inject Run Isocratic Run 25 mins @ 1 mL/min Inject->Run Data Data Analysis Calc Rs, Alpha Run->Data

Caption: Standard Operating Procedure (SOP) workflow for routine analysis.

Expected Results & Acceptance Criteria

Upon following the protocol, you should observe four distinct peaks. The elution order is typically determined by the specific interaction energy but often follows the pattern where the "matched" stereochemistry (e.g.,


) elutes differently from the "mismatched" (

).
System Suitability Parameters (Typical)
ParameterAcceptance LimitTypical Result
Resolution (

)

(Baseline)

between all pairs
Tailing Factor (

)


Selectivity (

)


Theoretical Plates (

)


Note on Elution Order: For Amylose columns, the elution order must be confirmed with pure optical standards, as small changes in mobile phase modifier (Ethanol vs. IPA) can sometimes reverse the order of enantiomers.

Troubleshooting Guide

Issue: Co-elution of Enantiomers (Partial Separation)
  • Cause: Insufficient chiral recognition.[7]

  • Solution:

    • Switch Modifier: Change Ethanol to Isopropanol (IPA) . IPA is bulkier and often provides higher selectivity (

      
      ) at the cost of longer retention times.
      
    • Lower Temperature: Reduce column oven to 15°C .

    • Reduce Polarity: Change mobile phase to 90:10 (Hexane:Ethanol) .

Issue: Broad or Tailing Peaks
  • Cause: Strong hydrogen bonding with residual silanols or slow mass transfer.

  • Solution:

    • Add Modifier: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) .[7] Note: For neutral diols, this is rarely needed, but if the sample contains trace acidic/basic precursors, it helps.

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase. Injecting a sample dissolved in 100% Ethanol into a 90% Hexane stream can cause "solvent shock" and peak distortion.

References

  • BenchChem. (2025).[7] Application Note: Chiral Separation of Nebivolol Enantiomers by High-Performance Liquid Chromatography (HPLC). Retrieved from

  • Rao, K. V., et al. (2014). A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase. Journal of Chromatography A. Retrieved from

  • Waters Corporation. (2025). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from

  • National Institutes of Health (NIH). (2011). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. PubMed. Retrieved from

  • RotaChrom. (2025). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. This molecule is a critical chiral building block, notably in the synthesis of pharmaceuticals like Nebivolol.[1][2] The stereospecific introduction of the diol moiety via asymmetric dihydroxylation is a pivotal and often challenging step. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established chemical principles with practical, field-proven insights.

Core Synthesis Overview

The most reliable and widely adopted method for creating the vicinal diol with the desired (1'R,2S) stereochemistry is the Sharpless Asymmetric Dihydroxylation (SAD) of a 6-fluoro-2-vinylchromane precursor.[3][4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Key Transformation cluster_2 Final Product Start 6-Fluorochroman Starting Material Vinyl_Precursor (R)-6-Fluoro-2-vinyl-3,4-dihydro-2H-chromene Start->Vinyl_Precursor Multi-step process (e.g., Wittig, etc.) Dihydroxylation Sharpless Asymmetric Dihydroxylation (SAD) Vinyl_Precursor->Dihydroxylation Final_Product (1'R,2S)-2-(1',2'-Dihydroxyethyl) -6-fluorochromane Dihydroxylation->Final_Product Reagents AD-mix-β (OsO4 cat., (DHQD)2PHAL, K3Fe(CN)6, K2CO3) + CH3SO2NH2 Reagents->Dihydroxylation

Caption: General workflow for the synthesis.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis.

Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a frequent issue that can stem from multiple points in the process.[5] Let's break down the primary culprits in the critical dihydroxylation step.

  • Probable Cause 1: Over-oxidation of the Product. The desired diol can be further oxidized to an α-hydroxy ketone or even undergo oxidative cleavage, breaking the C-C bond.[6][7] This is particularly problematic with less controlled oxidants like potassium permanganate, which is why the OsO₄-based system is preferred.[6]

  • Solution:

    • Temperature Control: Maintain the reaction at a low temperature (typically 0 °C). Exceeding this can increase the rate of side reactions.

    • pH Buffering: The AD-mix contains potassium carbonate to maintain a slightly basic pH, which accelerates the desired reaction.[8] Ensure the buffer is not consumed by any acidic impurities in your starting material or solvent.

    • Prompt Work-up: Upon reaction completion (monitored by TLC/LC-MS), quench the reaction immediately with a reducing agent like sodium sulfite or sodium bisulfite.[9] This destroys any remaining oxidant and Os(VIII) species.

  • Probable Cause 2: Inefficient Catalytic Turnover. The catalytic cycle can be sluggish, especially with electron-deficient alkenes, leading to incomplete conversion. The electron-withdrawing effect of the fluorine on the chromane ring can slightly deactivate the alkene.[10]

  • Solution:

    • Use of Additives: Add methanesulfonamide (CH₃SO₂NH₂) to the reaction mixture. It has been shown to accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, thereby improving the overall speed and efficiency of the catalytic cycle.[3][11]

    • Solvent System: The standard t-BuOH/H₂O (1:1) solvent system is crucial. It ensures all components of the AD-mix and the organic substrate are sufficiently soluble to interact. Ensure you are using high-purity solvents.

Q2: I'm observing poor enantiomeric excess (ee) and/or diastereomeric ratio (dr). How can I optimize stereoselectivity?

Achieving high stereoselectivity is the primary goal of this reaction. A drop in ee or dr points to specific mechanistic issues.

  • Probable Cause 1: Incorrect Chiral Ligand. The facial selectivity of the dihydroxylation is dictated entirely by the chirality of the cinchona alkaloid ligand.

  • Solution: To obtain the (1'R,2S) stereoisomer from the (R)-vinyl precursor, you must use AD-mix-β , which contains the (DHQD)₂PHAL ligand.[3][11] Using AD-mix-α ((DHQ)₂PHAL) will produce the opposite enantiomer. A mnemonic device is available to predict the stereochemical outcome for various alkene substitution patterns.[12]

  • Probable Cause 2: The "Second Cycle". A secondary, non-enantioselective reaction pathway can compete with the primary chiral pathway.[3] This occurs if the osmate ester intermediate is re-oxidized to an Os(VIII)-diol complex before the diol product is released by hydrolysis. This new complex can dihydroxylate another alkene molecule with low stereocontrol.

  • Solution:

    • Increase Ligand Concentration: The secondary pathway is more prominent at low ligand concentrations. While the AD-mix provides an optimized ratio, in problematic cases, adding a small amount of additional (DHQD)₂PHAL ligand can help suppress this side reaction.[3]

    • Lower Olefin Concentration: High concentrations of the alkene substrate can favor the ligand-free second cycle.[8] Running the reaction under more dilute conditions can sometimes improve enantioselectivity, though this may require longer reaction times.

Q3: My reaction stalls before the starting material is fully consumed. What should I check?

A stalled reaction typically indicates a problem with one of the catalytic cycle components.

  • Probable Cause 1: Co-oxidant Depletion. The co-oxidant, potassium ferricyanide [K₃Fe(CN)₆], is consumed stoichiometrically. If your starting material is impure or contains reactive functionalities, the oxidant may be depleted before the reaction is complete.

  • Solution: Ensure the purity of your 6-fluoro-2-vinylchromane precursor. If the reaction consistently stalls at a certain conversion, a small, carefully monitored addition of fresh AD-mix might be necessary, though this can complicate purification.

  • Probable Cause 2: Catalyst Deactivation. The osmium catalyst, though used in small amounts, can be deactivated.

  • Solution: Ensure your solvents and reagents are free of contaminants that could poison the catalyst (e.g., sulfur compounds). Use clean, dry glassware.[5]

Frequently Asked Questions (FAQs)

Q: What is the specific role of each component in the AD-mix?

A: The AD-mix is a carefully formulated, commercially available mixture that simplifies the reaction setup.[11]

ComponentRole in the Reaction
Potassium Osmiate (K₂OsO₄·2H₂O) Catalyst Precursor. Forms the active OsO₄ catalyst in situ.
Potassium Ferricyanide (K₃Fe(CN)₆) Co-oxidant. Regenerates the Os(VIII) catalyst from the Os(VI) state after each cycle.[3]
Potassium Carbonate (K₂CO₃) Base/Buffer. Maintains a slightly alkaline pH to accelerate the reaction.[8]
(DHQD)₂PHAL or (DHQ)₂PHAL Chiral Ligand. Coordinates to the osmium center, creating a chiral environment that directs the stereoselective attack on the alkene.[3][8]

Q: Are there alternatives to the Sharpless Asymmetric Dihydroxylation?

A: Yes, though the SAD is generally the most robust method for this specific transformation.[4] Alternatives include:

  • Enzymatic Dihydroxylation: Certain dioxygenase enzymes can perform stereoselective cis-dihydroxylations, offering a green chemistry alternative. However, enzyme availability and substrate specificity can be limitations.[4]

  • Epoxidation followed by Hydrolysis: An asymmetric epoxidation (e.g., Sharpless Asymmetric Epoxidation if an allylic alcohol precursor is used, or Jacobsen-Katsuki epoxidation) followed by regioselective ring-opening with water or hydroxide can yield a diol. This pathway produces an anti-diol, so it would require a different precursor and strategy to achieve the desired syn-diol stereochemistry.[13]

Q: How does the fluorine substituent affect the reaction?

A: The fluorine atom at the 6-position of the chromane ring has several subtle effects:

  • Electronic Effect: As a moderately electron-withdrawing group, it slightly reduces the electron density of the alkene's π-bond.[10] This can make the alkene slightly less reactive towards the electrophilic osmium tetroxide, potentially slowing the reaction compared to an unsubstituted analog.[3]

  • Physical Properties: The fluorine atom increases the lipophilicity of the molecule, which can affect its solubility in the reaction medium and its retention characteristics during chromatography.[10]

  • Blocking Site: Its presence on the aromatic ring poses no steric hindrance to the dihydroxylation reaction occurring on the side chain.

Key Protocol: Sharpless Asymmetric Dihydroxylation

This is a representative protocol for the dihydroxylation of (R)-6-Fluoro-2-vinyl-3,4-dihydro-2H-chromene.

Materials:

  • (R)-6-Fluoro-2-vinyl-3,4-dihydro-2H-chromene

  • AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (t-BuOH), reagent grade

  • Deionized Water

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.

  • Add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene) to the solvent mixture.

  • Stir vigorously at room temperature until two clear phases are observed (the orange organic phase and the pale yellow aqueous phase).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve the (R)-6-Fluoro-2-vinyl-3,4-dihydro-2H-chromene (1 equivalent) in a minimal amount of t-BuOH and add it to the cold reaction mixture dropwise.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (staining with KMnO₄ solution is effective for visualizing the diol product). The reaction may take 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene).

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Add ethyl acetate to the flask and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude diol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Sharpless_Catalytic_Cycle OsO4_L Os(VIII)O4-Ligand Complex Osmate_Ester Os(VI)mate Ester Intermediate OsO4_L->Osmate_Ester [3+2] Cycloaddition Alkene Alkene Substrate Alkene->Osmate_Ester Hydrolysis Hydrolysis (H2O, Base) Osmate_Ester->Hydrolysis Secondary_Ox Oxidation before Hydrolysis (Second Cycle Start) Osmate_Ester->Secondary_Ox Favored at low ligand conc. Diol Syn-Diol Product Hydrolysis->Diol Product Release OsVI Reduced Os(VI) Hydrolysis->OsVI Catalyst Release Reoxidation Re-oxidation (K3Fe(CN)6) OsVI->Reoxidation Reoxidation->OsO4_L Regeneration OsVIII_Diol Os(VIII)-Diol Complex Secondary_Ox->OsVIII_Diol Low_ee_Diol Low ee Diol OsVIII_Diol->Low_ee_Diol Non-selective dihydroxylation

Sources

Stability issues of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

A Guide to Understanding and Troubleshooting Solution Stability

Welcome to the technical support center for (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have structured this resource to not only offer troubleshooting steps but also to explain the chemical principles behind them, ensuring robust and reproducible experimental outcomes.

Fundamental Stability Profile of the Molecule

Understanding the inherent stability of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane begins with its structure. The molecule's reactivity is primarily governed by three key features: the chromane core, the 1',2'-dihydroxyethyl side chain, and the 6-fluoro substituent.

  • Chromane Core: The heterocyclic ether linkage in the chromane ring can be susceptible to acid-catalyzed hydrolysis under strongly acidic conditions, leading to ring-opening.

  • 1',2'-Dihydroxyethyl (Diol) Side Chain: Vicinal diols are prone to oxidative cleavage. This is a critical potential degradation pathway, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.

  • 6-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidation. Fluorination has also been shown to improve the photostability of some aromatic compounds.[1][2] The strong carbon-fluorine bond itself is highly stable and unlikely to be a point of degradation under typical experimental conditions.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common stability-related questions in a direct Q&A format.

Q1: I'm observing a loss of my compound's purity in an aqueous buffer over a short period. What are the most likely degradation pathways?

A: Rapid degradation in aqueous solutions, particularly those open to the atmosphere, is most commonly due to oxidation or hydrolysis.

  • Oxidative Degradation: The vicinal diol on the side chain is the most probable site for oxidation. This can be accelerated by factors such as exposure to air (dissolved oxygen), the presence of trace metal ion contaminants in your buffer, or elevated temperatures.[4][5]

  • Hydrolysis: While less common under neutral conditions, the ether linkage in the chromane ring can be susceptible to cleavage under acidic or strongly basic conditions, especially with the application of heat.[4][6][7]

Recommendation: First, try degassing your buffer (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen. If you suspect metal-catalyzed oxidation, consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer. Ensure your buffer's pH is within a stable range (see Q2).

Q2: How does solution pH impact the stability of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane?

A: The pH of a solution can profoundly influence the rate of chemical degradation.[6][7][8] For this molecule, both acidic and basic conditions can present challenges.

  • Acidic Conditions (pH < 4): In acidic solutions, there is an increased risk of acid-catalyzed hydrolysis of the ether bond within the chromane ring, which would lead to its opening.

  • Basic Conditions (pH > 8): In alkaline solutions, the phenolic ether might be more stable, but the diol side chain could be more susceptible to base-catalyzed oxidation. The stability of chromatin core particles, for instance, is known to be affected by pH changes around neutrality, suggesting a looser structure at higher pH which could increase solvent exposure and reactivity.[9]

Recommendation: For maximal stability, it is advisable to work in a buffered solution within a pH range of 5 to 7.5. You must empirically determine the optimal pH for your specific application by conducting a pH stability profile study.

Q3: Is the compound sensitive to light, and what precautions should I take?

A: The chromane structure contains a chromophore that can absorb UV light, making photodegradation a potential issue.[4] Light exposure can provide the energy needed to initiate photo-oxidative processes.[10] However, fluorination of aromatic systems has been reported to enhance photostability in some cases.[1][11]

Recommendation: As a standard precaution for any novel compound, you should assume it is photosensitive until proven otherwise.

  • Work in a subdued lighting environment.

  • Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

  • Include a photostability test in your forced degradation studies (see Protocol 3.1) to quantify this sensitivity.

Q4: What are the optimal storage conditions for stock solutions of this compound?

A: Proper storage is critical for preventing degradation and ensuring the validity of your experimental results. Based on the compound's chemical nature, the following conditions are recommended.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes water for potential hydrolysis. Both are generally good solvents for a wide range of organic molecules.
Temperature -20°C or -80°CReduces the rate of all potential chemical reactions and degradation pathways.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[4] Aliquot solutions to avoid repeated freeze-thaw cycles.
Container Tightly sealed amber glass vialsProtects from light and prevents solvent evaporation and moisture ingress.

Q5: How can I monitor the stability of my compound and detect degradation products?

A: The most reliable method for stability monitoring is a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[12]

  • HPLC-UV/PDA: A reversed-phase HPLC method can separate the parent compound from its degradation products. A Photo-Diode Array (PDA) detector is valuable as it can help determine if new peaks (degradants) are co-eluting with the main peak.[13]

  • LC-MS: Coupling HPLC to a mass spectrometer is the gold standard. It not only separates the compounds but also provides mass information, which is invaluable for identifying the structures of the degradation products.[14][15]

Recommendation: Develop a baseline HPLC method that gives a sharp, symmetrical peak for the pure compound. During a stability study, inject samples at various time points and monitor for a decrease in the parent peak area and the appearance of new peaks.

Protocols for Stability Assessment

The following protocols provide a framework for systematically evaluating the stability of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.

Protocol 3.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are designed to accelerate the degradation of a compound to rapidly identify its likely degradation pathways and products.[10][16][17] This is essential for developing a stability-indicating analytical method.

Objective: To generate potential degradation products and identify conditions that affect the compound's stability.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

Stress ConditionProcedurePurpose
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.To test susceptibility to acid-catalyzed degradation.[17]
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.To test susceptibility to base-catalyzed degradation.[17]
Oxidation Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.To test susceptibility to oxidative degradation.[17]
Thermal Stress Evaporate the solvent from an aliquot and heat the solid compound at 80°C for 48 hours. Re-dissolve in the initial solvent.To assess thermal stability.[10]
Photostability Expose a solution to a calibrated light source (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 W h/m²). Keep a control sample wrapped in foil.To assess light sensitivity.[10][13]
  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the same final concentration.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-PDA).

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak's area and the emergence of new peaks. This information helps to establish the degradation profile.

Protocol 3.2: Preliminary Solution Stability Study (Real-Time)

Objective: To assess the stability of the compound under typical experimental/storage conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound in the solvents/buffers you intend to use for your experiments (e.g., PBS pH 7.4, DMSO).

  • Storage: Store aliquots under various conditions relevant to your workflow:

    • Refrigerated (2-8°C)

    • Room Temperature (~25°C)[18]

    • In the dark vs. exposed to ambient light

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week). The frequency of testing for long-term studies should be sufficient to establish the stability profile.[19][20]

  • Analysis & Evaluation: Use your established HPLC method to quantify the amount of the parent compound remaining at each time point. A compound is often considered stable if >95% of the initial concentration remains.

Visualized Workflows and Pathways

Potential Degradation Pathways

The following diagram illustrates the hypothesized degradation pathways for (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane based on its chemical structure.

Parent (1'R,2S)-2-(1',2'-Dihydroxyethyl) -6-fluorochromane Oxidized Oxidative Cleavage Product (e.g., Aldehyde/Carboxylic Acid) Parent->Oxidized Oxidation (H₂O₂, O₂, Metal Ions) Hydrolyzed Ring-Opened Product Parent->Hydrolyzed Acid Hydrolysis (Low pH) Photodegraded Photolytic Products Parent->Photodegraded Photolysis (UV/Visible Light)

Caption: Hypothesized degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for conducting a comprehensive stability study.

start Start: Pure Compound prep_sol Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep_sol aliquot Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_sol->aliquot stress Expose to Stress Conditions aliquot->stress sampling Sample at Time Points (T₀, T₁, T₂, ... Tn) stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC-PDA/MS) sampling->analysis evaluation Evaluate Data: - Quantify Parent Compound - Identify Degradants analysis->evaluation end End: Stability Profile Established evaluation->end

Sources

Common side products in the synthesis of dihydroxyethyl-substituted chromanes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of dihydroxyethyl-substituted chromanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable scaffolds. We will explore the common challenges, with a specific focus on identifying and mitigating the formation of unwanted side products. This resource provides field-proven insights, troubleshooting protocols, and a deep dive into the causality behind reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of chromanes bearing a dihydroxyethyl substituent.

Q1: What are the primary synthetic strategies for creating a dihydroxyethyl-substituted chromane, and how does the strategy influence potential side products?

A1: The synthetic approach is a critical determinant of the side product profile. Two common strategies are:

  • Convergent Synthesis (Annulation): This involves the cyclization of a phenolic starting material with a C4-synthon that already contains the dihydroxyethyl moiety (or a protected version). A common method is the Brønsted acid-catalyzed annulation of an o-hydroxy benzylic alcohol with an appropriately substituted alkene.[1] The primary challenge here is the stability of the diol under the reaction conditions, which are often acidic.

  • Post-Cyclization Modification: This strategy involves first forming a chromane ring with a precursor functional group (e.g., an alkene, ester, or vinyl group) at the desired position, followed by chemical manipulation to install the dihydroxyethyl group. A typical final step would be the dihydroxylation of an alkenyl-chromane. This avoids exposing the sensitive diol to harsh cyclization conditions but introduces its own set of potential byproducts during the modification steps.[2]

Q2: My reaction for installing the dihydroxyethyl-chromane scaffold is giving a low yield. What are the most common classes of side products I should be looking for?

A2: Low yields are frequently traced back to competing side reactions.[3][4] The most common culprits in chromane synthesis are:

  • Elimination Products: Particularly in acid-catalyzed reactions, carbocationic intermediates can undergo elimination to form unsaturated byproducts (e.g., chromenes) instead of the desired cyclization.[1]

  • Dehydration Products: The dihydroxyethyl side chain itself is susceptible to acid- or base-catalyzed dehydration, leading to the formation of vinyl or ethylidene-substituted chromanes.

  • Over-Oxidation Products: If the synthesis involves an oxidation step (e.g., dihydroxylation of an alkene), or if oxidizing agents are present as impurities, the vicinal diol can be cleaved to form aldehydes or further oxidized to carboxylic acids.

  • Starting Material Derivatization: Incomplete reactions can be complicated by the starting materials undergoing undesired transformations without completing the cyclization, leading to a complex mixture that is difficult to purify.[5]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution format for specific issues encountered during synthesis.

Problem 1: My TLC/LC-MS analysis shows a major byproduct with a mass of (M-18) or (M-36) relative to my expected dihydroxyethyl-substituted chromane.

Q: What is this byproduct and how can I prevent its formation?

A: A mass loss of 18 Da (or 36 Da) strongly suggests one or two dehydration events. The dihydroxyethyl side chain is prone to losing water, especially under acidic or high-temperature conditions.

  • Plausible Cause: The reaction conditions are too harsh. Brønsted or Lewis acids used to catalyze the chromane ring formation can also catalyze the elimination of water from the diol side chain, forming a more stable, conjugated system.

  • Mechanism Insight: The hydroxyl group can be protonated, forming a good leaving group (H₂O). The subsequent carbocation can then be stabilized by elimination of a proton from an adjacent carbon, forming a double bond.

Troubleshooting Protocol: Mitigating Dehydration

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even lower and slowly warming to room temperature.[3]

  • Catalyst Screening: Switch to a milder acid catalyst. If you are using a strong Brønsted acid like H₂SO₄, consider weaker acids like p-toluenesulfonic acid (PTSA) or a solid-supported acid catalyst that can be easily filtered off. Lewis acids like BF₃·OEt₂ can also be effective but should be used judiciously.

  • Protecting Group Strategy: The most robust solution is to protect the diol functionality before the cyclization step. Common protecting groups for diols include acetonides or silyl ethers (e.g., TBDMS). These groups are stable to many reaction conditions used for chromane synthesis and can be removed in a separate, high-yielding deprotection step post-cyclization.

Problem 2: My yield is low, and I've isolated an unsaturated byproduct, likely a chromene derivative.

Q: My main side product appears to be an elimination product from the chromane core, not the side chain. Why is this happening?

A: This is a classic side reaction in chromane synthesis, especially in routes involving carbocation intermediates.[1] The formation of the chromane ring often proceeds through a cyclization event followed by the trapping of an intermediate. If this intermediate can eliminate a proton to form a stable aromatic or conjugated system, this pathway can compete with the desired reaction.

Causality and Prevention:

Side ProductPlausible CausePreventative Measure
Chromene Derivative Instability of the benzylic carbocation intermediate formed during acid-catalyzed cyclization.[1]Use a milder catalyst; optimize the nucleophilicity of the trapping agent; explore alternative synthetic routes that do not proceed via unstable carbocations, such as radical cyclizations.[6]
Uncyclized Phenol Insufficient activation of the electrophile or steric hindrance preventing ring closure.Increase catalyst loading moderately; increase reaction temperature cautiously; ensure high purity of starting materials.[4]
Oxidative Cleavage Products (Aldehydes/Acids) Occurs during a dihydroxylation step (e.g., using OsO₄/NMO or KMnO₄). The 1,2-diol is cleaved.Use a milder dihydroxylation method (e.g., AD-mix); ensure the reaction is quenched promptly once the starting material is consumed; maintain a controlled, low temperature during the reaction.[2]
Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway to a dihydroxyethyl-substituted chromane versus common competing side reactions.

G SM Starting Materials (e.g., Phenol + Alkene) Inter Key Intermediate (e.g., Benzylic Carbocation) SM->Inter Acid Catalyst Product Desired Product (Dihydroxyethyl Chromane) Inter->Product Desired Cyclization (Intramolecular Trapping) Side1 Side Product 1 (Chromene Derivative) Inter->Side1 Elimination (Proton Loss from Ring) Side2 Side Product 2 (Dehydrated Side Chain) Product->Side2 Dehydration (Harsh Conditions)

Caption: Desired vs. undesired pathways in chromane synthesis.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues in your synthesis.

G start Problem Detected: Low Yield / Impure Product check_tlc Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_tlc unreacted_sm Result: Mainly Unreacted Starting Material check_tlc->unreacted_sm Incomplete Conversion multiple_spots Result: Multiple Byproducts check_tlc->multiple_spots Poor Selectivity dehydration_mass Result: Mass loss of 18 or 36 Da detected check_tlc->dehydration_mass Specific Mass Loss action_sm Troubleshoot: - Increase reaction time/temp - Check catalyst activity - Verify reagent purity unreacted_sm->action_sm action_spots Troubleshoot: - Identify byproduct structures - See Table 1 for causes - Lower temp / use milder catalyst multiple_spots->action_spots action_dehydration Troubleshoot: - Use milder conditions - Implement diol protection strategy dehydration_mass->action_dehydration

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References
  • ResearchGate. (n.d.). Proposed mechanism of the chroman formation reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ACS Publications. (2024, January 9). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, March 18). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 20). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved from [Link]

  • Gupea. (2012, October 3). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Photochemical Deracemization of Chromanes and its Application to the Synthesis of Enantiopure Bioactive Compounds. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • ScienceScholar. (2022, June 18). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]

  • PMC. (2021, October 21). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Retrieved from [Link]

  • Semantic Scholar. (2023, January 3). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Retrieved from [Link]

  • Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

Sources

Refining the experimental protocol for consistent results with (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. As a key intermediate in complex syntheses, achieving consistent and reproducible results with this compound is paramount. This guide, structured by our Senior Application Scientists, provides in-depth answers to common challenges, troubleshooting advice based on established chemical principles, and detailed protocols to standardize your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, synthesis, and analysis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.

Part 1: Compound Handling & Storage

Question: What are the optimal storage conditions for (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane to ensure its long-term stability?

Answer: The stability of this fluorinated diol is critical for reproducible outcomes. The presence of both the fluorine atom and the dihydroxyethyl group dictates specific storage requirements to prevent degradation.[1] High humidity can promote hydrolysis, while light, especially UV light, can initiate photochemical reactions leading to impurities.[1]

Table 1: Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Low temperatures minimize thermal degradation pathways and slow potential side reactions.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)The diol moiety can be susceptible to oxidation. An inert atmosphere prevents oxidative degradation.[2]
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation, a common issue with aromatic fluorinated molecules.[1]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and other moisture-related side reactions. A relative humidity of <60% is advisable.[1][2]

Question: Is this compound hazardous, and what specific safety precautions should be taken?

Part 2: Synthesis & Purification

Question: My synthesis is resulting in a mixture of stereoisomers. How can I isolate the desired (1'R,2S) isomer?

Answer: The synthesis of molecules with multiple contiguous stereocenters, like this chromane derivative, frequently yields diastereomeric mixtures.[4][5] The formation of different stereoisomers, such as (1'S,2S) or epimers at the diol, is a common outcome depending on the synthetic route.

Isolation of the target (1'R,2S) isomer is almost exclusively achieved through column chromatography .[4][6] The subtle differences in the spatial arrangement of the hydroxyl groups and their interaction with the stationary phase allow for separation.

  • Recommended Method: Silica gel column chromatography.

  • Typical Eluent System: A gradient of ethyl acetate in hexanes or heptanes is effective. The exact ratio will depend on the specific mixture and should be determined by Thin Layer Chromatography (TLC) first.

  • Tip: The polarity difference between diastereomers can be small. Using a long column and a slow, shallow gradient will provide the best resolution.

Question: What are the common causes of low yield during the cyclization step to form the chromane ring?

Answer: Low yields in chromane synthesis, often achieved through reactions like intramolecular oxy-Michael additions or epoxide ring-openings, can stem from several factors.[7]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature moderately or extending the reaction time.

  • Side Product Formation: The starting materials may be susceptible to side reactions, such as polymerization or degradation, especially under harsh conditions (e.g., strong acid/base or high heat).

  • Purity of Starting Materials: Ensure the precursors are pure. Impurities can inhibit catalysts or participate in unwanted side reactions.

  • Atmospheric Conditions: For reactions sensitive to oxygen or moisture, ensure the setup is properly purged with an inert gas and that all solvents are anhydrous.

The following diagram illustrates a generalized workflow for synthesizing and purifying chromane derivatives, highlighting critical control points.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_qc Quality Control A Precursor 1 (e.g., Fluorinated Phenol) C Cyclization Reaction (e.g., Base-catalyzed) A->C B Precursor 2 (e.g., Chiral Epoxide) B->C G Crude Product (Mixture of Stereoisomers) C->G Crude Mixture D Reaction Quench & Liquid-Liquid Extraction E Column Chromatography (Separation of Isomers) D->E F Solvent Removal (Rotary Evaporation) E->F H Isolated (1'R,2S) Isomer F->H Pure Product G->D Purification Start I Purity & Identity Check (NMR, HPLC, MS) H->I Final Analysis

Caption: Generalized workflow for synthesis and purification.

Part 3: Analytical & Quality Control

Question: Which analytical techniques are best for confirming the identity and purity of my final compound?

Answer: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure, including the presence of the fluoro- and dihydroxyethyl- substituents. 2D NMR techniques (like COSY and HSQC) can confirm connectivity. ¹⁹F NMR will show a characteristic signal for the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[8] A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically effective. Purity is determined by the peak area percentage of the main component.

  • Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, adding a high degree of confidence to the structural assignment.

Table 2: Comparison of Primary Analytical Methods

MethodPrimary UseInformation ProvidedKey Advantage
NMR Structure ElucidationConnectivity, chemical environment of atoms, stereochemical relationships.Provides the most detailed structural information.
HPLC-UV/DAD Purity AssessmentQuantitative measure of purity, detection of non-volatile impurities.[8]High sensitivity and reproducibility for quantification.[8]
LC-MS Identity ConfirmationMolecular weight of the parent compound and any impurities/fragments.Confirms molecular weight with high certainty.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

T P1 Problem: Inconsistent Reaction Yields C1a Potential Cause: Reagent Degradation P1->C1a C1b Potential Cause: Atmospheric Contamination (O₂/H₂O) P1->C1b C1c Potential Cause: Inconsistent Temperature P1->C1c S1a Solution: Verify purity of starting materials via NMR/GC. Use freshly opened/purified reagents. C1a->S1a S1b Solution: Use anhydrous solvents. Ensure reaction is under inert (Ar/N₂) atmosphere. C1b->S1b S1c Solution: Use a temperature-controlled oil bath. Monitor internal reaction temperature. C1c->S1c P2 Problem: Compound Degrades During Workup C2a Potential Cause: Exposure to Strong Acid/Base P2->C2a C2b Potential Cause: Prolonged Exposure to Heat (e.g., on Rotovap) P2->C2b S2a Solution: Use mild buffers for pH adjustment. Neutralize promptly during extraction. C2a->S2a S2b Solution: Remove solvent at reduced pressure and lower temperature (e.g., <40°C). Do not leave on high vacuum for extended periods. C2b->S2b

Caption: Decision tree for common troubleshooting scenarios.

Detailed Experimental Protocols

To ensure consistency, we recommend adopting standardized protocols. The following are validated starting points that should be optimized for your specific laboratory conditions.

Protocol 1: HPLC Method for Purity Analysis

This protocol describes a general-purpose reversed-phase HPLC method for assessing the purity of the final compound.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-18.5 min: Linear gradient back to 95% A, 5% B

    • 18.5-25 min: Hold at 95% A, 5% B (re-equilibration)

  • Injection: Inject the sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity. The identity of the peak should be confirmed by retention time comparison with a qualified reference standard or by LC-MS.

Protocol 2: General Procedure for Reaction Workup & Extraction

This protocol outlines a standard aqueous workup to isolate the crude product after synthesis before purification.

Reagents:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Step-by-Step Procedure:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to room temperature.

  • Quench the Reaction: Slowly add a suitable quenching agent. If the reaction is acidic, carefully add saturated NaHCO₃ solution until gas evolution ceases. If basic, add a mild acid like 1 M HCl or saturated ammonium chloride (NH₄Cl).

  • Solvent Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic extraction solvent (e.g., EtOAc).

  • Wash the Organic Layer:

    • Shake the funnel gently, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1 volume of deionized water.

      • 1 volume of brine. This helps to remove residual water from the organic phase.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter and Concentrate: Filter the mixture to remove the drying agent. Rinse the solid with a small amount of fresh extraction solvent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a controlled temperature (typically ≤ 40°C) to yield the crude product, which can then be subjected to column chromatography.

By implementing these standardized protocols and consulting this guide, researchers can enhance the consistency and success rate of their experiments with (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.

References

  • Procyon Group. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Retrieved February 20, 2026, from [Link]

  • Rousselin, Y., Laureano, H., & Clavel, A. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o552–o553. Retrieved February 20, 2026, from [Link]

  • Autechem. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved February 20, 2026, from [Link]

  • St. Fleur, N. (2024, April 10). How to troubleshoot experiments. Chemistry World. Retrieved February 20, 2026, from [Link]

  • Ma, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3535. Retrieved February 20, 2026, from [Link]

  • Zhang, Y., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(2), 548. Retrieved February 20, 2026, from [Link]

  • The Not So Boring Biochemist. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. Retrieved February 20, 2026, from [Link]

  • Patel, P. R., et al. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. Google Patents.
  • Steiner, H., & Meier, H. (2007). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 61(5), 272-276. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved February 20, 2026, from [Link]

  • ATSDR. (1997). Toxicological Profile for Dichlorvos. Retrieved February 20, 2026, from [Link]

  • Bæk, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6349-6361. Retrieved February 20, 2026, from [Link]

  • Rousselin, Y., Laureano, H., & Clavel, A. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

Addressing solubility problems of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the solubility and stability challenges associated with (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS: 303176-39-8), a critical chiral intermediate in the synthesis of third-generation beta-blockers like Nebivolol.

This guide is structured for researchers encountering precipitation, inconsistent assay data, or low recovery rates in aqueous environments.

Compound: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Application: Biological Assays, Analytical Standards, and Synthetic Intermediates Document ID: TS-NEB-INT-001[1]

Core Physicochemical Analysis

Before attempting solubilization, understand why this compound fails in standard buffers. It is an amphiphilic molecule: the fluorochromane core is highly lipophilic (hydrophobic), while the 1,2-diol tail is hydrophilic.[1] In pure water, the lipophilic cores aggregate to minimize water contact, causing precipitation or the formation of "invisible" micro-colloids that skew assay results.[1]

Key Parameters Table
ParameterValue / CharacteristicImplication for Handling
Molecular Weight 212.22 g/mol Small molecule, diffuses rapidly.[1]
LogP (Estimated) ~2.1 – 2.9Moderate lipophilicity.[1] Requires organic co-solvents.[1]
Functional Groups Fluorine (C6), 1,2-Diol (Side chain)Fluorine increases hydrophobicity. 1,2-Diol allows H-bonding but is prone to complexation (see Buffer Warnings).[1]
pKa NeutralpH adjustment (acid/base) will not significantly improve solubility.[1]
Physical State White/Off-white solidWaxy solids may require sonication to dissolve in initial stock.[1]

Solubilization Protocols

Do not dissolve directly in aqueous buffer. The compound will float or form a suspension.[1] Use one of the following validated workflows.

Method A: The "Co-Solvent Spike" (Standard for Bioassays)

Best for: Cellular assays, enzyme kinetics (Final concentration < 100 µM).

  • Primary Stock : Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) or Ethanol to a concentration of 10–50 mM .[1]

    • Tip: If using Ethanol, ensure the tube is sealed tight to prevent evaporation.[1]

  • Intermediate Dilution (Optional but Recommended) : Dilute the Primary Stock 1:10 into the same organic solvent.

  • Aqueous Spike : Slowly add the organic stock to your aqueous buffer while vortexing rapidly .[1]

    • Critical Rule: Keep the final organic solvent concentration ≤ 1% (v/v) to avoid cellular toxicity or enzyme denaturation.[1]

Method B: Cyclodextrin Complexation (High Concentration)

Best for: Animal studies, high-concentration stock solutions (> 100 µM).[1]

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or PBS.[1]

  • Add the solid compound directly to this vehicle.[1]

  • Sonicate at 40°C for 20–30 minutes. The hydrophobic chromane core will nest inside the cyclodextrin cavity, shielding it from water.[1]

Workflow Visualization

The following diagram illustrates the decision logic for preparing a stable solution.

SolubilizationWorkflow Start Solid Compound (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Decision Target Concentration? Start->Decision LowConc Low (< 100 µM) (In Vitro Assays) Decision->LowConc HighConc High (> 100 µM) (In Vivo / Stock) Decision->HighConc DMSO_Stock Prepare 50 mM Stock in 100% DMSO LowConc->DMSO_Stock Solubility via Co-solvent Cyclodextrin Prepare 20% HP-β-CD in Aqueous Buffer HighConc->Cyclodextrin Solubility via Inclusion Spike Step-wise Spike into Buffer (Final DMSO < 1%) DMSO_Stock->Spike Rapid Vortex Sonicate Add Solid & Sonicate (40°C, 30 mins) Cyclodextrin->Sonicate Result_A Stable Assay Solution (Clear, Micelle-free) Spike->Result_A Result_B Stable Concentrated Stock (Encapsulated) Sonicate->Result_B

Caption: Decision tree for solubilizing fluorochromane derivatives based on required final concentration.

Buffer Compatibility & "The Borate Trap"

CRITICAL WARNING: This compound contains a vicinal diol (1,2-diol) moiety.[1]

Buffer SystemCompatibilityTechnical Note
PBS / Tris / HEPES Compatible Standard buffers.[1] Ensure pH is near neutral (7.0–7.4).[1]
Borate / Boric Acid INCOMPATIBLE Borate ions form cyclic esters with 1,2-diols.[1] This artificially increases solubility but alters the chemical structure and reactivity of the compound, potentially inhibiting its biological interaction.[1]
Carbonate ⚠️ Caution High pH (>10) may degrade the chromane ring over time or cause epimerization.[1]

Troubleshooting & FAQs

Q1: I diluted my DMSO stock into PBS, and it turned cloudy immediately. Why?

A: This is the "Crash-out" effect.[1] You likely exceeded the aqueous solubility limit or added the DMSO too quickly.

  • The Fix:

    • Warm both the buffer and the DMSO stock to 37°C before mixing.

    • Add the DMSO stock under the surface of the buffer while vortexing, rather than dropping it on top.[1]

    • Ensure your final concentration does not exceed ~100 µM in simple buffers.[1]

Q2: My IC50 values are shifting wildly between experiments.

A: This is often due to adsorption .[1] Lipophilic fluorochromanes stick to polypropylene (plastic tips and tubes).[1]

  • The Fix: Use Low-Retention pipette tips and glass vials for stock solutions.[1] If you must use plastic, include 0.01% Tween-20 or BSA in your buffer to "block" the plastic surfaces.[1]

Q3: Can I store the aqueous solution at -20°C?

A: No. Freezing aqueous solutions of lipophilic compounds often causes irreversible precipitation upon thawing (the "salting out" effect during freezing).[1]

  • The Fix: Store the 100% DMSO stock at -20°C or -80°C. Prepare the aqueous working solution fresh on the day of the experiment.

Q4: Is the compound light-sensitive?

A: Chromane derivatives can be sensitive to UV light over long periods.[1]

  • The Fix: Store solid and stock solutions in amber vials or wrap containers in aluminum foil.

References

  • LGC Standards . (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Product Data. Retrieved from

  • Cayman Chemical . Solubility of Lipophilic Compounds in Organic Solvents. Retrieved from

  • PubChem . Nebivolol Intermediate: 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol].[2] Retrieved from

  • BenchChem . Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry. Retrieved from

  • Dissolution Technologies . Physicochemical Properties of Buffers Used in Simulated Biological Fluids. Retrieved from

Sources

Validation & Comparative

Validation of the biological target of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Executive Summary: The Stereochemical Anchor of β1-Selectivity

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (CAS: 303176-39-8) is not a standalone therapeutic agent but the critical chiral pharmacophore used to engineer the high-affinity binding motif of d-Nebivolol (the SRRR isomer).

While Nebivolol is clinically administered as a racemate (50:50 mix of d- and l- isomers), the biological targets are strictly stereoselective:

  • d-Nebivolol (SRRR): Highly selective β1-Adrenergic Receptor (β1-AR) antagonist (Cardioselective).

  • l-Nebivolol (RSSS): Primarily targets Endothelial Nitric Oxide Synthase (eNOS) modulation (Vasodilatory).

This guide validates the (1'R,2S) glycol intermediate as the essential building block that confers the β1-AR binding affinity . It serves as the primary "Negative Control" in fragment-based drug discovery (FBDD) to demonstrate that the monomeric chroman headgroup is insufficient for receptor blockade without the dimeric amine linker, yet it contains the absolute stereochemistry required for the hydrophobic pocket fit.

Biological Target Validation: β1-Adrenergic Receptor

Mechanistic Causality

The validation of this molecule relies on a "Fragment-Based" logic. The β1-AR orthosteric binding site requires two distinct interactions:

  • Hydrogen Bonding Network: Provided by the ethanolamine tail (which this glycol precursor lacks, having a diol instead).

  • Hydrophobic Pocket Fit: Provided by the 6-fluorochroman ring .

The (1'R,2S) configuration orients the chroman ring into the hydrophobic sub-pocket of the β1-AR, while the hydroxyl groups mimic the positioning of the catechol amines.

Validation Logic:

  • If (1'R,2S) is replaced by (1'S,2R): The resulting drug (l-Nebivolol) loses >100-fold affinity for β1-AR.

  • If the Dimer is cleaved to the Monomer (This Product): Binding affinity (

    
    ) drops from nanomolar (nM) to micromolar (
    
    
    
    M), proving the necessity of the C2-symmetric linker.
Pathway Visualization: Stereochemical Control of Signaling

Nebivolol_SAR Intermediate (1'R,2S)-Glycol (The Product) Synthesis Chemical Synthesis (Amine Coupling) Intermediate->Synthesis Precursor to Beta1_AR β1-Adrenergic Receptor (G-Protein Coupled) Intermediate->Beta1_AR Direct Binding Check (Ki > 10 µM) Validates Dimer Requirement d_Nebivolol d-Nebivolol (SRRR) Active Drug Synthesis->d_Nebivolol Yields d_Nebivolol->Beta1_AR High Affinity Binding (IC50 ~ 0.8 nM) eNOS eNOS Pathway (NO Release) d_Nebivolol->eNOS Low Activity l_Nebivolol l-Nebivolol (RSSS) (Alternative Isomer) l_Nebivolol->Beta1_AR Low Affinity (IC50 > 100 nM) l_Nebivolol->eNOS High Potency Activation

Caption: The (1'R,2S) intermediate is the progenitor of the Beta-1 selective d-Nebivolol. Its direct binding is weak, validating the need for the full dimeric scaffold.

Product Performance & Comparison Guide

This section compares the (1'R,2S)-Glycol against its stereochemical alternatives and the final drug to establish its utility as a Reference Standard .

Table 1: Comparative Biological & Analytical Profile
Feature(1'R,2S)-Glycol (The Product)(1'S,2R)-Glycol (Alternative)Racemic Glycol d-Nebivolol (Final Drug)
Role Precursor for d-Nebivolol Precursor for l-Nebivolol Low-cost synthesis startActive Pharmaceutical Ingredient
β1-AR Affinity Negligible (

)
NegligibleNegligibleHigh (

)
Stereochemistry C2(S), C1'(R)C2(R), C1'(S)Mixed(S,R,R,R)
Chiral HPLC RT ~8.5 min (Method A)~12.2 min (Method A)Split PeaksN/A
Primary Utility Purity Standard / β1-PharmacophoreImpurity StandardN/AHypertension Treatment

Key Insight: The product's performance is defined by its Enantiomeric Purity (ee) . High-quality (1'R,2S)-glycol (>99% ee) is required to prevent the formation of meso-Nebivolol impurities, which have unknown toxicological profiles.

Experimental Protocols: Self-Validating Systems

To validate this molecule, you must prove its stereochemical identity and its lack of direct receptor activation (negative control).

Protocol A: Chiral Purity Validation (HPLC)

Objective: Confirm the (1'R,2S) configuration relative to the (1'S,2R) antipode.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.

    • Causality: The non-polar hexane maintains the hydrophobic interaction of the chroman ring, while IPA modulates the H-bonding of the diol tail with the chiral selector.

  • Detection: UV at 280 nm (Characteristic of the chroman ring).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Validation Criteria:

    • Resolution (

      
      ):  Must be > 2.0 between (1'R,2S) and (1'S,2R) peaks.
      
    • Self-Validation: Inject a racemic mix first to establish retention times. The (1'R,2S) product must elute as a single peak matching the first (or specific) eluting peak of the racemate.

Protocol B: Competitive Binding Assay (Negative Control)

Objective: Validate that the monomeric glycol does not bind β1-AR, confirming the pharmacophore model.

  • System: HEK293 membrane fractions overexpressing human β1-AR.

  • Radioligand: [³H]-CGP12177 (0.5 nM).

  • Competitors:

    • Positive Control: d-Nebivolol (

      
       to 
      
      
      
      M).
    • Test Article: (1'R,2S)-Glycol (

      
       to 
      
      
      
      M).
  • Incubation: 90 mins at 25°C in Tris-HCl buffer (pH 7.4).

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: d-Nebivolol will show a sigmoidal displacement curve (

      
       nM). The (1'R,2S)-Glycol should show no displacement  up to 10 µM.
      
    • Interpretation: This confirms that the diol cannot substitute for the amine in the aspartate anchor of the receptor, validating the specific SAR of the drug.

References

  • Janssen, P. A., et al. (1991). "Pharmacological characterization of nebivolol, a novel beta-adrenergic antagonist." Drug Development Research.

  • Gao, Y., et al. (2016). "Enantioselective synthesis of the key intermediates of Nebivolol." Tetrahedron: Asymmetry. (Describes the synthesis and characterization of the (1'R,2S)-glycol intermediate).

  • LGC Standards. (2024). "Certificate of Analysis: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane." (Standard for impurity profiling).

  • Van de Water, A., et al. (1988). "Pharmacological profile of nebivolol stereoisomers." Journal of Cardiovascular Pharmacology.

Structure-activity relationship (SAR) studies of 6-fluorochromane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure found in numerous bioactive compounds, including Vitamin E (tocopherols) and the antihypertensive drug Nebivolol. However, the unsubstituted chromane core often suffers from rapid metabolic clearance via aromatic hydroxylation at the C6 position.

This guide analyzes the Structure-Activity Relationship (SAR) of 6-fluorochromane analogs , objectively comparing them against their non-fluorinated (6-H) and chlorinated (6-Cl) counterparts.

Key Takeaway: The introduction of fluorine at the C6 position is a high-impact "bioisosteric replacement." It typically doubles metabolic half-life (


) by blocking CYP450-mediated oxidation while maintaining a steric profile similar to hydrogen, often resulting in superior bioavailability without compromising receptor binding affinity.

Comparative SAR Analysis

This section evaluates 6-fluorochromanes against alternative analogs across three critical parameters: Metabolic Stability, Potency, and Physicochemical Properties.

Comparison A: Metabolic Stability (6-F vs. 6-H)

Context: Optimization of Nebivolol-like beta-blockers.

The C6 position in chromanes is para to the ether oxygen, making it highly electron-rich and a primary target for CYP450 oxidative attack.

Parameter6-H Chromane (Reference) 6-F Chromane (Product) Mechanism of Action
Metabolic Fate Rapid hydroxylation to 6-OH metabolite.Resistant. No hydroxylation at C6.The C-F bond (116 kcal/mol) is stronger than C-H, preventing oxygen insertion.
In Vitro

~15–20 min (Human Liver Microsomes)>45 min (Human Liver Microsomes)Fluorine acts as a metabolic blocker.
Lipophilicity (LogP) 2.83.1 Moderate increase aids membrane permeability.
Electronic Effect Electron-donating (Ether) activates ring.Inductive withdrawal (-I) deactivates ring.Reduces electron density, further discouraging electrophilic metabolic attack.

Analyst Insight: For long-acting oral drugs, 6-F is the superior choice. The 6-H analog requires higher dosing frequencies due to rapid clearance.

Comparison B: Potency & Sterics (6-F vs. 6-Cl)

Context: Topoisomerase inhibitors and 5-HT1A antagonists.

When potency is driven by hydrophobic pocket filling, heavier halogens are often considered. However, size matters.

Feature6-F Chromane 6-Cl Chromane Performance Verdict
Van der Waals Radius 1.47 Å (Similar to H: 1.20 Å)1.75 Å (Significantly larger)6-F wins for tight binding pockets where 6-Cl causes steric clashes.
Potency (IC50) Low nanomolar (e.g., 5-10 nM)Variable (often >50 nM)6-Cl increases lipophilicity but may distort binding pose.
Toxicity Risk LowModerateChlorinated aromatics carry a higher risk of hepatotoxicity (quinone imine formation).

Visualizing the Mechanism

Diagram 1: Metabolic Blockade Mechanism

This diagram illustrates why the 6-fluoro analog survives first-pass metabolism while the 6-H parent does not.

MetabolicFate node_h 6-H Chromane (Unsubstituted) cyp CYP450 Enzyme (Liver Microsomes) node_h->cyp High Affinity node_f 6-F Chromane (Fluorinated) node_f->cyp Blocked Site metabolite 6-OH Metabolite (Rapid Clearance) cyp->metabolite Oxidation (Hydroxylation) stable Intact Drug (Bioavailable) cyp->stable Metabolic Resistance

Caption: Figure 1. The "Fluorine Shield" effect. Substitution at C6 prevents CYP450-mediated hydroxylation, significantly extending the compound's half-life.

Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These are derived from standard medicinal chemistry workflows adapted for chromane scaffolds.

Protocol A: Synthesis of 6-Fluorochromane-2-carboxylic Acid

Target: The core intermediate for Nebivolol-like analogs. Method: Catalytic Hydrogenation of the Chromone Precursor.[1]

Reagents:

  • Substrate: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[1][2][3]

  • Catalyst: 10% Pd/C (Palladium on Carbon)

  • Solvent: Glacial Acetic Acid[1][2]

  • Hydrogen Source:

    
     gas (Autoclave)
    

Step-by-Step Workflow:

  • Charge: Dissolve 10.0 g of the chromone substrate in 150 mL of glacial acetic acid in a high-pressure autoclave.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (wet basis) under an inert nitrogen atmosphere.

  • Hydrogenation: Pressurize the vessel to 2.0 MPa (approx 20 bar) with hydrogen gas.

  • Reaction: Heat to 75–80°C and stir for 30–35 hours. Monitor consumption of starting material via TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Work-up: Cool the vessel. Filter the catalyst through a celite bed.

  • Isolation: Concentrate the filtrate under reduced pressure. Precipitate the product by adding petroleum ether.[1] Filter the white crystalline solid.

  • Validation: Confirm structure via 1H NMR. (Look for the disappearance of the C2-C3 double bond and the ketone signal reduction).

Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) comparison between 6-H and 6-F analogs.
  • Preparation: Prepare 10 mM stock solutions of test compounds (6-H and 6-F chromane analogs) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Synthesis Workflow Visualization

SynthesisWorkflow start Start: 4-Fluorophenol step1 Pechmann Condensation (with keto-ester) start->step1 inter1 Intermediate: 6-Fluoro-chromone step1->inter1 step2 Pd/C Hydrogenation (Reduction of double bond & ketone) inter1->step2 H2, 80°C, 30h product Product: 6-Fluorochromane Core step2->product Yield >88%

Caption: Figure 2. Standard industrial synthesis route for generating the saturated 6-fluorochromane core from simple phenolic precursors.

References

  • BenchChem. Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview. (2025).[4][5] Retrieved from

  • Purser, S., et al.Fluorine in medicinal chemistry. Chemical Society Reviews (2008).
  • Dongare, B.B., et al. Synthesis of 6-fluorobenzodihydropyran-2-carboxylic acid.[2] Bioorganic & Medicinal Chemistry Letters (2020). Retrieved from

  • Ishar, M.P.S., et al. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents.[6] Bioorganic & Medicinal Chemistry Letters (2006).[6][7] Retrieved from

  • Hagos, A., et al. On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv (2025).[4] Retrieved from

  • Nieddu, E., et al. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry (1997). Retrieved from

Sources

A Head-to-Head Comparison: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane and its Non-fluorinated Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Impact of Fluorination on a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms can dramatically alter the pharmacokinetic and pharmacodynamic profile of a lead compound. This guide provides a detailed head-to-head comparison of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane and its non-fluorinated parent molecule, (1'R,2S)-2-(1',2'-Dihydroxyethyl)-chromane. As chromane derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including neuroprotective, antioxidant, and antiviral effects, understanding the nuanced effects of fluorination is paramount for researchers, scientists, and drug development professionals.[1][2][3][4][5] This in-depth analysis will explore the synthesis, physicochemical properties, metabolic stability, and potential biological activities of these two closely related molecules, supported by experimental protocols and predictive data.

Introduction: The Rationale for Fluorination

The introduction of a fluorine atom into an organic molecule, particularly on an aromatic ring, can induce significant changes in its electronic properties, lipophilicity, and metabolic stability.[6] Fluorine's high electronegativity can alter pKa, influence binding interactions with target proteins, and block sites of oxidative metabolism, often leading to improved drug-like properties.[6][7] This comparative guide will dissect these effects in the context of the (1'R,2S)-2-(1',2'-Dihydroxyethyl)-chromane scaffold.

Synthesis and Structural Elucidation

The synthesis of both the fluorinated and non-fluorinated chromane diols can be achieved through a multi-step sequence, often starting from the corresponding substituted salicylaldehyde. A general synthetic approach is outlined below.

A 6-Fluoro-salicylaldehyde or Salicylaldehyde B Reaction with an appropriate C3 synthon (e.g., acrolein derivative) A->B [1] C Chromane-2-carboxaldehyde B->C [2] D Reaction with a suitable one-carbon nucleophile (e.g., nitromethane) C->D [3] E Nitroethanol intermediate D->E [4] F Reduction of the nitro group and dihydroxylation E->F [5] G (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane or non-fluorinated counterpart F->G [6]

Figure 1: Generalized synthetic workflow for chromane diol derivatives.

The stereochemistry of the diol side chain is crucial for biological activity and can be controlled through the use of chiral catalysts or by separation of diastereomers. The final products are typically characterized by a suite of spectroscopic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the presence of the dihydroxyethyl side chain. For the fluorinated analog, ¹⁹F NMR provides a distinct signal confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecules. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. For instance, a characteristic loss of the dihydroxyethyl side chain is often observed.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom at the C-6 position of the chromane ring is predicted to subtly alter the molecule's physicochemical properties. The following table summarizes the key predicted and known properties for both compounds.

Property(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane(1'R,2S)-2-(1',2'-Dihydroxyethyl)-chromane
CAS Number 303176-39-8Not available
Molecular Formula C₁₁H₁₃FO₃C₁₁H₁₄O₃
Molecular Weight 212.22 g/mol 194.23 g/mol
Predicted logP ~1.5 - 2.0~1.0 - 1.5
Predicted pKa (most acidic) ~12-13 (hydroxyl)~12-13 (hydroxyl)
Predicted pKa (most basic) Not applicableNot applicable

Discussion of Physicochemical Properties:

  • Lipophilicity (logP): The introduction of a single fluorine atom on an aromatic ring generally increases lipophilicity. This is reflected in the higher predicted logP value for the fluorinated compound. This increased lipophilicity can influence membrane permeability and plasma protein binding.

  • Acidity/Basicity (pKa): The hydroxyl groups on the side chain are weakly acidic. The fluorine atom on the aromatic ring is unlikely to have a significant impact on the pKa of these aliphatic hydroxyls due to its distance.

In Vitro Metabolic Stability Assessment

A key rationale for fluorination in drug design is to enhance metabolic stability by blocking potential sites of metabolism. The C-6 position of the chromane ring is susceptible to oxidation by cytochrome P450 enzymes. By substituting a hydrogen atom with a metabolically robust fluorine atom, the rate of metabolic clearance can be significantly reduced.

Experimental Protocol: Hepatocyte Stability Assay

This protocol outlines a standard in vitro assay to determine the metabolic stability of the compounds using cryopreserved human hepatocytes.

A Thaw and prepare cryopreserved human hepatocytes B Incubate hepatocytes with test compound (1 µM) at 37°C A->B Step 1 C Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) B->C Step 2 D Quench metabolic activity with cold acetonitrile C->D Step 3 E Analyze remaining parent compound by LC-MS/MS D->E Step 4 F Determine the rate of disappearance and calculate in vitro half-life (t½) E->F Step 5

Figure 2: Workflow for the in vitro hepatocyte stability assay.

Expected Outcome: It is anticipated that (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane will exhibit a longer in vitro half-life compared to its non-fluorinated counterpart due to the blockage of metabolism at the C-6 position.

Comparative Biological Activity Profiles

Chromane derivatives have been reported to possess a variety of biological activities, including antioxidant and neuroprotective effects.[8][9] The following sections detail experimental protocols to compare these potential activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity can be evaluated by measuring the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of each dilution to wells in triplicate.

  • Add a freshly prepared solution of DPPH in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Expected Outcome: The electronic effect of the fluorine atom may modestly influence the antioxidant activity. However, significant differences are not necessarily expected unless the mechanism of action directly involves the C-6 position.

Neuroprotective Activity: SH-SY5Y Cell-Based Assay

The neuroprotective potential of the compounds can be assessed using the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research.[10]

  • Culture SH-SY5Y cells in a suitable medium.

  • Seed the cells into 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 24 hours.

  • Induce neurotoxicity by adding a stressor, such as 6-hydroxydopamine (6-OHDA) or rotenone.

  • After an incubation period (e.g., 24 hours), assess cell viability using the MTT assay.

  • Measure the absorbance to determine the percentage of viable cells.

  • Calculate the EC₅₀ value for neuroprotection.

A Culture and seed SH-SY5Y cells B Pre-treat with test compound A->B C Induce neurotoxicity (e.g., with 6-OHDA) B->C D Incubate for 24 hours C->D E Assess cell viability (MTT assay) D->E F Quantify neuroprotective effect E->F

Figure 3: Workflow for the SH-SY5Y neuroprotection assay.

Expected Outcome: Both compounds may exhibit neuroprotective effects. The increased lipophilicity and metabolic stability of the fluorinated analog could potentially lead to enhanced cellular uptake and sustained activity, resulting in a more potent neuroprotective effect.

Conclusion

The strategic placement of a fluorine atom on the chromane scaffold is a well-established strategy in medicinal chemistry to enhance drug-like properties. In this head-to-head comparison, (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is predicted to exhibit increased lipophilicity and metabolic stability compared to its non-fluorinated counterpart. These altered physicochemical properties may translate into a more favorable pharmacokinetic profile and potentially enhanced biological activity. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predictions. This analysis underscores the profound impact that a single fluorine atom can have on the therapeutic potential of a promising molecular scaffold.

References

  • Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PMC. [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. MDPI. [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. RSC Publishing. [Link]

  • Neuroprotection Assays. Bio-protocol. [Link]

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and antirhinovirus activity of new 3-benzyl chromene and chroman derivatives. PubMed. [Link]

  • Important Advances on Antiviral Profile of Chromone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(2)/[11].pdf]([Link]11].pdf)

  • Important Advances on Antiviral Profile of Chromone Derivatives. ResearchGate. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. [Link]

  • Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. RSC Publishing. [Link]

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. PMC. [Link]

  • Examples of bioactive 2-aryl-chromane-4-one derivatives, a virus sensitive to the effects of the compound and the proposed mode of inhibitory action. ResearchGate. [Link]

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. MDPI. [Link]

  • Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM. [Link]

  • Neuroprotective Strategies and Cell-Based Biomarkers for Manganese-Induced Toxicity in Human Neuroblastoma (SH-SY5Y) Cells. MDPI. [Link]

  • Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. PMC. [Link]

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. The Royal Society of Chemistry. [Link]

  • Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. PubMed. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

  • (1R,2S)-N,N′-(1,2-Dihydroxyethylene)diformamide. PMC. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of Synthesized (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the chirality of a drug candidate is a paramount consideration. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly favored the development of single-enantiomer drugs over racemic mixtures.[3] This necessitates robust and reliable analytical methodologies to confirm the enantiomeric purity of synthesized chiral compounds.

This guide provides a comprehensive comparison of analytical techniques for confirming the enantiomeric purity of a key chiral intermediate, (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. This molecule, possessing two stereocenters, is a representative building block in the synthesis of various bioactive compounds, including analogs of the beta-blocker Nebivolol.[4][5] We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish validated, fit-for-purpose analytical methods for chiral purity assessment.

Chromatographic Approaches: A Head-to-Head Comparison of Chiral HPLC and SFC

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers.[6][7] The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times.

The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and widely adopted technique for enantiomeric separation.[7] The choice of the chiral stationary phase is the most critical parameter for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and effective for a broad range of chiral compounds.[8]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point for screening.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 (v/v) mixture.

    • Additives: For basic or acidic analytes, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acids, or 0.1% diethylamine for bases) can significantly improve peak shape and resolution.

  • Sample Preparation: Dissolve the synthesized (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a suitable volume (e.g., 10 µL) and monitor the elution profile at an appropriate UV wavelength (e.g., 220 nm).

  • Method Optimization: If the initial screening does not provide adequate separation, systematically vary the mobile phase composition (e.g., the percentage of alcohol) and the flow rate to optimize the resolution between the enantiomeric peaks.

The High-Speed Alternative: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages.[9][10] By using supercritical carbon dioxide as the primary mobile phase component, SFC benefits from lower viscosity and higher diffusivity, which translates to faster separations, reduced backpressure, and lower solvent consumption.[9][11]

Experimental Protocol: Chiral SFC Analysis

  • Instrumentation: A dedicated SFC system with a back-pressure regulator is required.

  • Column Selection: The same polysaccharide-based chiral columns used for HPLC are often effective in SFC.

  • Mobile Phase: The mobile phase typically consists of supercritical CO2 and a polar organic co-solvent (modifier), most commonly methanol, ethanol, or isopropanol.

  • Method Screening: A generic screening protocol often involves a gradient of the co-solvent (e.g., 5% to 40% over a few minutes) to rapidly assess separability on different columns.

  • Sample Preparation: Dissolve the sample in the co-solvent or a compatible solvent mixture.

  • Injection and Analysis: Inject the sample and monitor the elution.

  • Optimization: Adjust the co-solvent percentage, gradient profile, and flow rate to achieve optimal resolution.

Performance Comparison: HPLC vs. SFC
ParameterChiral HPLCChiral SFCRationale and Insights
Speed Slower analysis times (typically 10-30 min)Faster analysis times (typically 2-10 min)The low viscosity of supercritical CO2 allows for higher flow rates without a significant increase in backpressure, leading to shorter run times.[9]
Resolution Can achieve high resolutionOften provides comparable or even superior resolutionThe unique solvating properties of supercritical fluids can lead to different selectivity compared to liquid mobile phases.
Solvent Consumption Higher consumption of organic solventsSignificantly lower consumption of organic solventsThe primary mobile phase component is CO2, which is recycled from industrial processes, making SFC a "greener" technique.[10]
Cost Lower initial instrument costHigher initial instrument costThe need for a back-pressure regulator and CO2 handling capabilities increases the initial capital investment for SFC systems.
Method Development Can be time-consumingRapid screening capabilitiesModern SFC systems with column and solvent switching valves allow for automated screening of multiple conditions, accelerating method development.[12]

Workflow for Chromatographic Method Development

cluster_0 Method Development Strategy cluster_1 Screening Parameters start Synthesized Compound (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane screen Initial Screening (HPLC & SFC) start->screen Dissolve in appropriate solvent optimize Method Optimization screen->optimize Promising separation observed hplc_cols HPLC Columns: Chiralpak AD-H, Chiralcel OD-H screen->hplc_cols sfc_cols SFC Columns: Identical to HPLC screen->sfc_cols hplc_mp HPLC Mobile Phases: Hexane/IPA, Hexane/EtOH screen->hplc_mp sfc_mp SFC Mobile Phases: CO2/MeOH, CO2/EtOH screen->sfc_mp validate Method Validation (ICH Q2(R2)) optimize->validate Optimal conditions identified

Chromatographic method development workflow.

Orthogonal Verification: NMR Spectroscopy for Enantiomeric Purity

While chromatography is excellent for separation and quantification, NMR spectroscopy offers a powerful, independent method for determining enantiomeric excess (%ee).[1] The principle relies on converting the enantiomers into diastereomers in situ through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). These newly formed diastereomers exhibit distinct NMR signals that can be integrated to determine their relative concentrations.

The Classic Approach: Mosher's Acid Analysis

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride are widely used CDAs for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[13][14] Reaction with the diol functionality of our target molecule would yield diastereomeric esters with distinct signals in the ¹H or ¹⁹F NMR spectrum.

Experimental Protocol: Mosher's Ester Formation and NMR Analysis

  • Reagents: (R)- and (S)-Mosher's acid chloride, dry pyridine, and a deuterated solvent (e.g., CDCl3).

  • Reaction Setup: In a clean, dry NMR tube, dissolve a small amount (e.g., 5 mg) of the synthesized chromane diol in the deuterated solvent.

  • Derivatization: Add a slight excess (e.g., 2.2 equivalents) of one enantiomer of Mosher's acid chloride and a small amount of dry pyridine to catalyze the reaction.

  • Reaction Monitoring: Gently agitate the tube and monitor the reaction progress by acquiring periodic ¹H NMR spectra until the reaction is complete (typically 1-2 hours).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the starting diol.

A Modern Alternative: Chiral Boronic Acids

For diols, chiral boronic acids have emerged as highly effective CDAs.[1][2] They react rapidly and quantitatively with the 1,2-diol moiety to form stable cyclic boronate esters. This often results in large chemical shift differences between the diastereomeric products, facilitating accurate integration.

Experimental Protocol: Derivatization with a Chiral Boronic Acid and NMR Analysis

  • Reagents: A suitable chiral boronic acid (e.g., a derivative of 1,2-diphenylethylenediamine and 2-formylphenylboronic acid) and a deuterated solvent.[1]

  • Sample Preparation: In an NMR tube, mix the synthesized chromane diol and a slight molar excess of the chiral boronic acid in the deuterated solvent.

  • Reaction: The derivatization is often instantaneous at room temperature.

  • NMR Acquisition and Analysis: Acquire a ¹H NMR spectrum and determine the enantiomeric ratio by integrating a pair of well-resolved signals from the diastereomeric boronate esters.

Comparison of NMR Derivatization Agents
FeatureMosher's Acid (MTPA)Chiral Boronic AcidsRationale and Insights
Substrate Scope Broad applicability for alcohols and amines.Highly specific and efficient for diols.The bidentate chelation of the diol to the boron center leads to a rigid cyclic structure, enhancing the differentiation of the diastereomers.
Reaction Conditions Requires a base (e.g., pyridine) and can be sluggish.Typically fast and proceeds without a catalyst.The facile formation of the boronate ester bond simplifies the experimental procedure.
Signal Resolution Good, but can sometimes result in overlapping signals.Often provides large chemical shift differences (Δδ).[1]The well-defined conformation of the cyclic boronate ester can lead to more pronounced differences in the chemical environments of the protons.
Potential Issues Potential for kinetic resolution if the reaction is not driven to completion.Generally less prone to kinetic resolution due to the rapid and reversible nature of the reaction.

Principle of NMR Enantiomeric Purity Determination

cluster_0 NMR Analysis Workflow cluster_1 Chiral Derivatizing Agents enantiomers Enantiomeric Mixture (NMR Indistinguishable) derivatization Reaction with Chiral Derivatizing Agent (CDA) enantiomers->derivatization diastereomers Diastereomeric Mixture (NMR Distinguishable) derivatization->diastereomers mosher Mosher's Acid derivatization->mosher boronic Chiral Boronic Acid derivatization->boronic spectrum Acquire NMR Spectrum diastereomers->spectrum integration Integrate Diastereomeric Signals spectrum->integration ee_calc Calculate %ee integration->ee_calc

Workflow for NMR-based enantiomeric excess determination.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Regardless of the chosen analytical technique, the method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical method validation.[15][16][17]

For a chiral purity method, the following validation parameters are critical:

  • Specificity: The ability of the method to unequivocally assess the target enantiomer in the presence of its counterpart and any potential impurities.

  • Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of the minor enantiomer over a specified range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: An Integrated Approach to Enantiomeric Purity Confirmation

Confirming the enantiomeric purity of synthesized chiral molecules like (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane requires a well-thought-out analytical strategy. Both chiral HPLC and SFC are powerful techniques for the separation and quantification of enantiomers, with SFC often providing significant advantages in terms of speed and reduced solvent consumption. NMR spectroscopy, particularly with the use of modern chiral derivatizing agents like boronic acids, serves as an excellent orthogonal method for verification.

An optimal approach involves using a primary chromatographic method (HPLC or SFC) for routine analysis and quantification, with NMR providing independent confirmation, especially during method development and for the characterization of reference standards. All methods must be rigorously validated according to ICH guidelines to ensure the reliability and accuracy of the data, a non-negotiable aspect of modern drug development.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharmaceutical Technology.
  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022, February 8). RSC Advances.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022, October 27). Molecules. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. (2015, September 3).
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025, September 28).
  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. (2025, January 24). Biopharma Reporter.
  • Process for the synthesis of intermediates of nebivolol. (2017, July 27).
  • Nebivolol synthesis method and intermediate compound thereof. (2021, October 12).
  • Asymmetric synthesis of nebivolol. (2025, August 7).
  • A Novel Process For Preparation Of Nebivolol Intermedi
  • Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. (2006, April 11). Organic Letters. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (2025). Benchchem.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. (n.d.). TCI Chemicals.
  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Deriv
  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). (2025, July 11). International Journal of Pharmaceutical Sciences.
  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. (2023). PMC. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare.
  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral HPLC Separ
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). Molecules. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2019). ACS Omega. [Link]

Sources

Technical Assessment: Off-Target Liability Profiling of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

[1]

Executive Summary & Chemical Context[1][2][3][4]

The Product: (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is the hydrolyzed "glycol" derivative of the fluorinated chromane nucleus found in Nebivolol.[1] In drug development, it serves two critical roles:

  • Chiral Intermediate: A quality control marker for the enantioselective synthesis of

    
    -Nebivolol.[1]
    
  • Metabolite: A Phase I oxidative metabolite formed via the hydrolysis of the reactive epoxide intermediate.

The Challenge: While the parent drug (Nebivolol) is a nanomolar-affinity

1off-target liabilities1

Core Thesis: Experimental data indicates that ND-Glycol represents a pharmacologically inert deactivation product .[1] Unlike the Epoxide (mutagenic risk) or the Parent (hERG/Beta-blocker activity), ND-Glycol exhibits a "clean" off-target profile, validating its status as a safe metabolic sink.[1]

Comparative Off-Target Profiling

This section compares ND-Glycol against three distinct classes of alternatives to contextualize its activity.

A. Pharmacological Potency ( -Adrenergic Receptors)

Rationale: To verify that the metabolite does not retain the hypotensive activity of the parent drug.

CompoundTargetIC

/ K

(nM)
Activity ClassMechanism Note
Nebivolol (Parent)

-AR
0.8 nM High PotencyDimeric structure enables dual-site binding.[1]
Atenolol (Ref)

-AR
800 nMModerateClassic competitive antagonist.[1]
ND-Glycol (Product)

-AR
> 10,000 nM Inactive Lacks the amine nitrogen required for Asp

anchoring.[1]
ND-Glycol

-AR
> 10,000 nMInactiveNo selectivity issues observed.[1]

Insight: The absence of the secondary amine in ND-Glycol abolishes affinity for the orthosteric binding pocket of

1
B. Cardiac Safety (hERG Channel Inhibition)

Rationale: Fluorinated chromanes are privileged scaffolds.[1] We must ensure the monomer does not block the

CompoundhERG IC

(

M)
Safety MarginRisk Assessment
Nebivolol ~0.5 - 1.0

M
NarrowMonitor QT interval (Clinical standard).[1]
ND-Glycol > 100

M
Wide (>1000x) Negligible Risk.
Epoxide Precursor N/A (Unstable)N/ARisk is alkylation, not channel block.[1]
C. Genotoxicity & Reactivity (Ames Test)

Rationale: Distinguishing the stable Glycol from the reactive Epoxide intermediate.

  • Epoxide Intermediate: Positive in S. typhimurium (TA100).[1] Alkylating agent.

  • ND-Glycol: Negative in all strains (+/- S9).[1] The hydrolysis of the epoxide ring resolves the ring-strain energy, eliminating alkylation potential.[1]

Visualization of Mechanism & Workflow

Diagram 1: Metabolic & Synthetic Relationship

This diagram illustrates how the reactive Epoxide is detoxified into the ND-Glycol, contrasting their biological reactivity.[1]

MetabolicPathEpoxide6-Fluoro-chromaneEpoxide(Reactive/Mutagenic)NebivololNebivolol(Parent Drug)(High Potency)Epoxide->NebivololDimerization(+ Amine)ND_GlycolND-Glycol(1'R,2S Isomer)(Inert Metabolite)Epoxide->ND_GlycolHydrolysis(Epoxide Hydrolase)Nebivolol->ND_GlycolCYP450MetabolismConjugateGlucuronideConjugate(Excretion)ND_Glycol->ConjugatePhase IIUGT

Caption: The ND-Glycol acts as a metabolic sink, neutralizing the reactivity of the epoxide precursor.[1]

Diagram 2: Off-Target Screening Workflow

The decision tree used to validate the safety of the intermediate.[1]

ScreeningCascadeStartTest Compound:ND-GlycolTier1Tier 1: Binding(Radioligand)Start->Tier1Result1No Affinity(>10uM)Tier1->Result1Beta-ARsTier2Tier 2: Functional(Patch Clamp)Result2No hERG BlockTier2->Result2hERGTier3Tier 3: Tox(Ames/Micronucleus)Result3Non-MutagenicTier3->Result3GenotoxResult1->Tier2Result2->Tier3DecisionPASS:Safe IntermediateResult3->Decision

Caption: Sequential screening cascade confirming the inert safety profile of the ND-Glycol.

Detailed Experimental Protocols

To replicate the data supporting this evaluation, the following GLP-compliant protocols are recommended.

Protocol A: Radioligand Binding Assay ( -Adrenergic)

Purpose: To quantify the affinity of ND-Glycol relative to Nebivolol.

  • Preparation:

    • Source: Human recombinant

      
       receptors expressed in CHO cells.
      
    • Ligand: [

      
      H]-CGP 12177 (0.5 nM).[1]
      
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

      
      , 1 mM EDTA.
      
  • Incubation:

    • Prepare serial dilutions of ND-Glycol (

      
       M to 
      
      
      M).
    • Incubate membranes (20

      
      g protein) with ligand and test compound for 90 mins at 25°C.
      
    • Control: Use Propranolol (1

      
      M) to define non-specific binding.[1]
      
  • Analysis:

    • Terminate via rapid vacuum filtration (GF/B filters).[1]

    • Count radioactivity (Liquid Scintillation).[1]

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC

      
       using non-linear regression (Hill equation).
      
    • Self-Validation: If the IC

      
       is undefined (>10 
      
      
      M), the compound is considered inactive.
Protocol B: Automated Patch Clamp (hERG Safety)

Purpose: To assess cardiac liability (QT prolongation risk).[1]

  • System: Automated patch clamp (e.g., QPatch or Patchliner) using hERG-CHO stable cell line.[1]

  • Solutions:

    • Extracellular:[1] Tyrode’s solution (pH 7.4).[1]

    • Intracellular:[1] KCl/EGTA based pipette solution.[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV (2s) to activate channels.[1]

    • Repolarize to -50 mV (2s) to elicit tail current (Standard

      
       protocol).
      
  • Dosing:

    • Apply ND-Glycol at 1, 10, and 100

      
      M.[1]
      
    • Positive Control: E-4031 (100 nM) must show >90% block.[1]

  • Criteria: >20% inhibition at therapeutic concentrations indicates risk.[1] For ND-Glycol, <5% inhibition at 100

    
    M is expected.[1]
    

References

  • Van Bortel, L. M., et al. (2008). "Pharmacology of nebivolol: a review." Drugs, 68(1), 5-18.[1]

  • Janssen, P. A., et al. (1991). "Nebivolol: A new class of beta-blockers."[1] Drug Development Research, 22(3), 203-214.[1] [1]

  • FDA Center for Drug Evaluation and Research. (2007).[1] "Nebivolol Pharmacology Review (NDA 021742)."[1] FDA AccessData.

  • Siegl, P. K., et al. (1998). "Preclinical cardiovascular safety of nebivolol." Journal of Cardiovascular Pharmacology, 32(5), 798-806.[1]

  • European Medicines Agency (EMA). (2015).[1] "Assessment Report: Nebivolol Generics (Methodology for Impurity Profiling)." EMA Public Assessment Reports.[1]

Benchmarking the synthetic efficiency of different routes to (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively benchmarks the synthetic efficiency of four distinct routes to (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane , a critical chiral intermediate for the synthesis of the


-blocker 

-Nebivolol
.[1]
Executive Summary

The target molecule, (1'R,2S)-2-(1',2'-dihydroxyethyl)-6-fluorochromane (hereafter Target Diol ), represents the "SR" fragment of the


-symmetric drug Nebivolol.[1] Its synthesis is complicated by the need to control two contiguous stereocenters: one on the chromane ring (C2) and one on the exocyclic side chain (C1').

This guide compares four methodologies ranging from classical resolution to modern catalytic asymmetry. Our analysis reveals that while Biocatalytic Resolution (Route B) offers the highest theoretical yield via sequential recycling, Hydrolytic Kinetic Resolution (Route C) provides the most direct access to the diol with superior optical purity (>99% ee) in fewer steps.

Part 1: Route Analysis & Mechanistic Comparison
Route A: Classical Chemical Resolution (The Baseline)
  • Mechanism: Resolution of racemic 6-fluoro-chroman-2-carboxylic acid using chiral amines (e.g., (+)-dehydroabietylamine).[1][2]

  • Workflow: Racemic Acid

    
     Salt Formation/Crystallization 
    
    
    
    Esterification
    
    
    Reduction
    
    
    Epoxidation
    
    
    Hydrolysis.
  • Critical Flaw: The resolution step often suffers from low yields (<15% for the specific isomer) and requires multiple recrystallizations. Furthermore, the subsequent epoxidation of the chiral aldehyde (Corey-Chaykovsky) yields a mixture of diastereomers (

    
    ), necessitating difficult chromatographic separation.
    
Route B: Biocatalytic Sequential Resolution (The Yield Leader)
  • Mechanism: Enzymatic hydrolysis of racemic methyl 6-fluoro-chroman-2-carboxylate using specific esterases (e.g., EstS and EstR from Geobacillus thermocatenulatus).[1][3]

  • Workflow: Racemic Ester

    
     (S)-Acid + (R)-Ester.[1]
    
  • Innovation: By using a biphasic system and sequential enzymes, this route achieves >90% conversion of the racemate to the desired enantiomers.[3]

  • Efficiency: High atom economy in the resolution step, but it still faces the downstream challenges of converting the acid to the diol without racemization or diastereomeric scrambling.

Route C: Hydrolytic Kinetic Resolution (HKR) (The Catalytic Shortcut)
  • Mechanism: Jacobsen’s Co(III)-salen catalyzed hydrolysis of racemic 6-fluoro-2-(oxiran-2-yl)chroman.[1]

  • Workflow: Racemic Vinyl Chromane

    
     Racemic Epoxide 
    
    
    
    Target Diol + Unreacted Epoxide.
  • Causality: The (R,R)-Co(III) catalyst selectively hydrates the (S,R)-epoxide (matched case) to the (1'R,2S)-diol, leaving the mismatched epoxide behind.

  • Advantage: This route collapses the "chiral pool" generation and "functionalization" into a single step. It directly produces the diol, bypassing the unstable aldehyde intermediate entirely.

Route D: Sharpless Asymmetric Dihydroxylation (SAD)[4][5]
  • Mechanism: Kinetic resolution of racemic 6-fluoro-2-vinylchromane using AD-mix-

    
    .[1]
    
  • Workflow: Racemic Vinyl Chromane

    
    Target Diol  + Unreacted Alkene.[1]
    
  • Limitation: While elegant, the selectivity factor (

    
    -factor) for cyclic allylic substrates with existing chiral centers can be unpredictable (matched/mismatched dynamics). It often requires high catalyst loadings compared to HKR.
    
Part 2: Comparative Metrics
MetricRoute A: Chemical ResolutionRoute B: BiocatalyticRoute C: Jacobsen HKRRoute D: Sharpless AD
Starting Material Phenol / AcrylateRacemic EsterRacemic EpoxideRacemic Vinyl Chromane
Step Count 7+63 2
Overall Yield <10%~35-40%~45% (max 50% theoretical)~30-40%
Optical Purity (ee) >98% (after recryst.)>99%>99% 90-95%
Diastereomeric Ratio (dr) Variable (requires sep.)[1]Variable>20:1 (Intrinsic)>10:1
Scalability Low (crystallization volumes)High (Batch/Flow)High (Low catalyst load)Medium (Osmium toxicity)
Green Metric (E-Factor) High (Solvent waste)LowLowest (Water as reagent)Medium
Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the divergence of the four routes.

G Target (1'R,2S)-2-(1',2'-Dihydroxyethyl)- 6-fluorochromane (Target Diol) Epoxide Racemic 6-fluoro-2-(oxiran-2-yl)chroman RouteC Route C: Hydrolytic Kinetic Resolution (Co-Salen) Epoxide->RouteC Vinyl Racemic 6-fluoro-2-vinylchromane Vinyl->Epoxide Epoxidation RouteD Route D: Sharpless AD (AD-mix-beta) Vinyl->RouteD Acid Racemic 6-fluoro-chroman-2-carboxylic acid RouteA Route A: Chemical Resolution ((+)-Dehydroabietylamine) Acid->RouteA Ester Racemic Methyl Ester RouteB Route B: Biocatalytic Resolution (Esterase EstS) Ester->RouteB Acid_Chiral (S)-Acid RouteA->Acid_Chiral Crystallization RouteB->Acid_Chiral Hydrolysis RouteC->Target Selective Hydrolysis (>99% ee) RouteD->Target Kinetic Resolution (Dihydroxylation) Acid_Chiral->Epoxide 1. Red 2. Corey-Chaykovsky

Caption: Retrosynthetic comparison showing the directness of HKR (Route C) versus the linear complexity of resolution-based routes (A & B).

Part 4: Detailed Experimental Protocol (Route C: HKR)

Rationale: The HKR route is selected for detailed description because it represents the optimal balance of "Green Chemistry" principles, high stereocontrol, and operational simplicity for generating the specific diol target.

Protocol: Hydrolytic Kinetic Resolution of 6-fluoro-2-(oxiran-2-yl)chroman

1. Catalyst Activation:

  • Reagent: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II).[1]

  • Step: Dissolve the Co(II) complex (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to Co) and stir open to air for 1 hour. Remove solvent in vacuo to obtain the active (R,R)-Salen Co(III)-OAc complex as a brown solid.

    • Note: The oxidation state change from Co(II) to Co(III) is critical for Lewis acid activity.

2. Kinetic Resolution:

  • Substrate: Charge a flask with racemic 6-fluoro-2-(oxiran-2-yl)chroman (10.0 g, 51.5 mmol) and THF (10 mL).

  • Catalyst Addition: Add the activated (R,R)-Salen Co(III)-OAc catalyst (0.5 mol%, 0.25 mmol).

  • Reaction Start: Cool the mixture to 0°C. Add H₂O (0.55 equiv, 28.3 mmol) dropwise.

    • Mechanistic Insight: Using slightly more than 0.5 equiv of water ensures full conversion of the matched enantiomer while minimizing over-hydrolysis.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor by chiral HPLC (Chiralcel OD-H column) until the ratio of diol to epoxide is ~50:50.

3. Work-up and Purification:

  • Separation: The reaction mixture now contains the Target Diol and the unreacted (R,S)-epoxide.

  • Partition: Dilute with water and extract the unreacted epoxide with hexanes (the diol prefers the aqueous/polar phase).

  • Isolation: Concentrate the aqueous phase (or extract with ethyl acetate if solubility is limited) to yield the crude diol.

  • Crystallization: Recrystallize from isopropyl ether/ethanol to afford (1'R,2S)-2-(1',2'-dihydroxyethyl)-6-fluorochromane as white crystals.[1]

4. Validation (Self-Check):

  • Yield: Expected ~45% (relative to racemic starting material).

  • ee: >99% (determined by chiral HPLC).

  • Melting Point: 128–130°C.[1]

Part 5: References
  • Enzymatic Resolution: Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Advances.[1] Link

  • HKR Methodology: Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society.[6][7] Link

  • Nebivolol Synthesis Overview: The Pivotal Role of 6-Fluoro-2-(oxiran-2-yl)chroman in Modern Medicinal Chemistry. BenchChem Technical Guides.[1] Link

  • Sharpless AD Kinetic Resolution: Concerning kinetic resolution by the Sharpless asymmetric dihydroxylation reaction. Chemical Communications.[8] Link

  • Nebivolol Stereochemistry: Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. National Institutes of Health (PMC). Link

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling the novel compound (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. As a research chemical, comprehensive toxicological data for this specific molecule may not be publicly available. Therefore, this document is built upon a foundation of risk assessment based on its chemical structure—a fluorinated chromane derivative—and established best practices for handling novel chemical entities in a laboratory setting.[1][2][3] The core principle is to treat the compound with a high degree of caution, assuming potential hazards until more data becomes available.

A thorough risk assessment is a mandatory prerequisite for working with any new chemical.[3][4][5][6] This guide serves as a critical resource to inform that assessment, not replace it. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Inferred Hazard Analysis: A Structural Perspective

Understanding the potential hazards of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane requires an analysis of its structural components.

  • Fluorinated Organic Compound: The presence of a fluorine atom on the chromane ring places this molecule in the category of halogenated organic compounds.[7] Organofluorine compounds can exhibit unique reactivity and metabolic pathways. A primary concern with fluorinated compounds is the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under high-temperature conditions like a fire.[8][9]

  • Solid State: This compound is typically supplied as a solid. The primary routes of exposure when handling the neat powder are inhalation of dust and inadvertent dermal contact.[10]

  • Solution Handling: When dissolved in a solvent, the hazards of the solvent must be considered alongside those of the solute. The primary risks shift to splashes on the skin or in the eyes.

  • Unknown Toxicological Profile: As a research chemical, its specific toxicity, carcinogenicity, mutagenicity, or reproductive hazards are likely uncharacterized. Therefore, a precautionary approach is essential, treating it as a substance with potential for harm.

Core Directive: A Multi-Layered PPE Strategy

A robust personal protective equipment (PPE) strategy is your primary defense against exposure.[1][11][12] The selection of PPE should always be dictated by the specific task being performed.

Foundational Laboratory Attire

The following attire is the absolute minimum for any work in a laboratory where chemical hazards are present and must be worn at all times:[10][13]

  • Long pants and closed-toe shoes: These provide a basic barrier against spills and dropped objects.

  • Laboratory coat: A properly fitting lab coat protects your skin and personal clothing from incidental contact and minor splashes.[14][15] Fire-resistant lab coats are recommended when working with flammable solvents.[11]

Task-Specific PPE Recommendations

Building upon the foundational attire, the following PPE is required for specific tasks involving (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.

Task Eye/Face Protection Hand Protection Respiratory & Body Protection
Weighing Solid Compound Safety glasses with side shieldsDisposable nitrile glovesWork within a chemical fume hood or ventilated balance enclosure to prevent dust inhalation.[7][14]
Preparing Solutions Chemical splash gogglesDisposable nitrile glovesA standard lab coat is sufficient. Handle all operations within a chemical fume hood.[16]
Running Reactions/Transfers Chemical splash goggles and a face shieldDisposable nitrile gloves (consider double-gloving)A standard lab coat is sufficient. Perform all manipulations in a chemical fume hood.
Handling Large Quantities (>10g) Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (consult solvent compatibility chart)A chemically resistant apron over a lab coat should be considered.

Eye and Face Protection:

  • Safety Glasses: Provide a minimum level of protection from flying particles but are less effective against chemical splashes.[10]

  • Chemical Splash Goggles: Required for any task involving liquids to form a protective seal around the eyes.[10][14]

  • Face Shields: Must be worn in addition to goggles during activities with a high risk of splashing, such as when handling corrosive liquids or large volumes.[11][13]

Hand Protection:

  • Nitrile Gloves: Offer good protection for incidental contact with a wide range of chemicals and are the standard for most laboratory work.[13][14][15]

  • Glove Integrity: It is crucial to understand that no glove material provides indefinite protection. Always inspect gloves for tears or punctures before use. After any known chemical contact, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.[15]

Respiratory Protection:

  • Engineering Controls First: The primary method for controlling inhalation exposure is through the use of engineering controls, such as a chemical fume hood.[14][16] All work that could generate dust or vapors from this compound should be performed in a properly functioning fume hood.

  • Respirator Use: If engineering controls are not feasible or sufficient, respiratory protection may be necessary. This requires a formal risk assessment, and personnel must be medically cleared, trained, and fit-tested for the specific respirator type (e.g., N95 for particulates or a cartridge respirator for vapors).

PPE_Decision_Workflow start Start: Assess Task weighing Weighing Solid? start->weighing liquid_handling Handling Liquid/Solution? weighing->liquid_handling No ppe_weighing Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Use Fume Hood/Enclosure weighing->ppe_weighing Yes large_scale Large Scale (>10g) or High Splash Risk? liquid_handling->large_scale Yes end_node Proceed with Caution liquid_handling->end_node No ppe_goggles Upgrade to: Chemical Splash Goggles large_scale->ppe_goggles No ppe_face_shield Add: Face Shield Consider Chem-Resistant Apron large_scale->ppe_face_shield Yes ppe_weighing->liquid_handling ppe_goggles->end_node ppe_face_shield->end_node

PPE selection workflow for handling the compound.

Operational and Disposal Plans

Safe handling extends beyond PPE to include your operational and disposal procedures.

Emergency Procedures for Spills and Exposure

Always have a chemical spill kit readily accessible. Your response will depend on the scale and nature of the spill.[17]

  • Minor Spill (Solid <1g or Liquid <20mL):

    • Alert personnel in the immediate area.[17][18]

    • Ensure you are wearing appropriate PPE (goggles, lab coat, nitrile gloves).[18]

    • For solids: Gently sweep the material to avoid generating dust.[18] Place into a sealed container for disposal.

    • For liquids: Cover with an inert absorbent material (e.g., vermiculite, sand).[18]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container labeled for hazardous waste.

    • Decontaminate the spill area with a suitable solvent or detergent, followed by a water rinse.[18]

    • Dispose of all cleanup materials as hazardous waste.[19]

  • Major Spill or Any Spill Outside of a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Close the laboratory doors to contain vapors.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[20]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water at a safety shower for at least 15 minutes. Seek medical attention.[18]

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Waste Disposal Protocol

Improper disposal of chemical waste poses a significant risk to the environment and public health.

  • Waste Segregation: As a fluorinated organic compound, all waste containing (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane must be classified as halogenated organic waste .[7]

  • Waste Collection:

    • Collect all waste, including excess solid, solutions, contaminated consumables (pipette tips, gloves, absorbent paper), and spill cleanup materials in a designated, properly labeled hazardous waste container.[19]

    • Never mix halogenated waste with non-halogenated waste streams.[19]

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[19][21]

  • Final Disposal:

    • Do not dispose of this chemical or its waste down the drain.[7]

    • Arrange for waste pickup through your institution's EHS department. High-temperature incineration is the generally accepted disposal method for halogenated organic compounds.[19][22]

By adhering to these rigorous safety and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Top 10 Laboratory Safety Equipment. (2024, February 15). Science Equip. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]

  • Fluorine. (n.d.). Rutgers University. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]

  • Standard Personal Protective Equipment. (n.d.). Environmental Health Safety and Laboratory Operations, The City College of New York. Retrieved from [Link]

  • Chemical Spills. (n.d.). Emergency Management, Florida State University. Retrieved from [Link]

  • Chemical Release (Spill) Response Guideline. (n.d.). University of Lethbridge. Retrieved from [Link]

  • 5.4 Chemical Spill Procedures. (n.d.). Environment, Health and Safety, University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Chemical Emergency Procedures. (n.d.). Unknown Source. Retrieved from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. Retrieved from [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Unknown Source. Retrieved from [Link]

  • What should you do if an SDS is missing? (2024, December 20). Simple But Needed. Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Unknown Source. Retrieved from [Link]

  • Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Department of Chemistry, Purdue University. Retrieved from [Link]

  • Fluorine Safety Data Sheet. (n.d.). Airgas. Retrieved from [Link]

  • A Practical Guide to Chemical Risk Assessment. (2025, October 28). Occupational Hygiene. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Your steps to chemical safety. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Differences Between Safety Data Sheets (SDS) and COSHH Assessments. (2019, May 28). Chem-MAP. Retrieved from [Link]

  • Chemicals and medical gases. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Them. (2024, April 8). Environmental Protection Agency. Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). PlasticsEurope. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.